ABBV-712
Description
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Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1 |
InChI Key |
GTXKSTKFOCDTPI-DEOSSOPVSA-N |
Isomeric SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)[C@@]5(CCOC5)OC |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)C5(CCOC5)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABBV-712
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the preclinical data available for ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction: TYK2 as a Therapeutic Target
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4]
Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead to undesirable side effects. This compound was developed as a selective TYK2 inhibitor that targets the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK inhibitors.[2][6][7]
This compound Mechanism of Action
This compound is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary mechanism through which this compound exerts its anti-inflammatory effects.[6]
Visualized Signaling Pathway
The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways and the inhibitory action of this compound.
Caption: IL-12/IL-23 signaling pathway and the inhibitory action of this compound on TYK2.
Quantitative Data Summary
The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data are summarized below.
In Vitro Activity and Properties
| Parameter | Value | Reference |
| Potency | ||
| TYK2 (in vitro) EC₅₀ | 0.195 µM | [8] |
| TYK2 JH2 Domain EC₅₀ | 0.01 µM | [7][9] |
| TYK2 Cellular EC₅₀ | 0.19 µM | [9] |
| Human Whole Blood EC₅₀ | 0.17 µM | [9] |
| Selectivity | ||
| JAK1, JAK2, JAK3 Cellular EC₅₀ | > 25 µM | [8] |
| Physicochemical Properties | ||
| Thermodynamic Solubility (pH 7.4) | 708 µM | [8] |
| Metabolism | ||
| CYP3A4 Induction | ≤ 1.5-fold increase | [8] |
Pharmacokinetic Profile in Preclinical Species
| Species | Parameter | Value | Reference |
| Rat | Unbound Clearance | 4.1 L/h/kg | [8] |
| Oral Bioavailability | 19% | [8] | |
| Half-life (t½) | 0.6 h | [8] | |
| Volume of Distribution (Vss) | 1.9 L/kg | [8] | |
| Dog | Unbound Clearance | 0.46 L/h/kg | [8] |
| Oral Bioavailability | 88% | [8] | |
| Half-life (t½) | 4.5 h | [8] | |
| Monkey | Unbound Clearance | 2.3 L/h/kg | [8] |
| Oral Bioavailability | 17% | [8] | |
| Half-life (t½) | 1.2 h | [8] | |
| Human (Predicted) | Half-life (t½) | 2.9 h | [8] |
| AUC | 6.8 µg·h/mL | [8] | |
| Bioavailability | 59% | [8] |
In Vivo Efficacy in Mouse Models
| Model | Dosing (p.o.) | Endpoint | Result | Reference |
| IL-12/IL-18 Induced IFN-γ | 30 mg/kg | Serum IFN-γ Reduction | 77% | [8] |
| 100 mg/kg | Serum IFN-γ Reduction | 84% | [8] | |
| 300 mg/kg | Serum IFN-γ Reduction | 95% | [8] | |
| 600 mg/kg | Serum IFN-γ Reduction | 99% | [8] | |
| Ear Dermatitis | 100 mg/kg | Ear Thickness Reduction (Day 11) | 61% | [8] |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully available, the protocols are based on established models.
IL-12/IL-18-Induced IFN-γ Mouse Model
This model assesses the ability of a compound to inhibit the powerful, synergistic induction of IFN-γ by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent on the TYK2/JAK2 signaling axis.
Methodology:
-
Animals: C57BL/6 mice are commonly used.
-
Compound Administration: Mice are orally dosed with this compound (e.g., at 30, 100, 300, and 600 mg/kg) or vehicle control.[8]
-
Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse) and IL-18 (e.g., 1000 ng/mouse).[12]
-
Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-challenge).
-
Analysis: Serum is isolated, and IFN-γ levels are quantified using a standard method like ELISA. The percent inhibition is calculated relative to the vehicle-treated group.
Workflow Diagram:
Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.
Mouse Model of Ear Dermatitis
This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic dermatitis, where inflammation is induced topically and measured by the resulting edema (ear swelling).[13][14]
Methodology:
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection of IL-23 may also be used.[7]
-
Compound Administration: this compound (e.g., 100 mg/kg) or vehicle is administered orally, often daily or twice daily.[9]
-
Measurement: Ear thickness is measured at baseline and at set time points throughout the study (e.g., daily or on day 11) using a digital caliper.[8][13]
-
Analysis: The change in ear thickness from baseline is calculated for both treated and vehicle groups to determine the percent reduction in swelling.
Safety and Off-Target Profile
Preclinical safety studies in rats revealed an observation of myocardial toxicity with this compound.[6] Investigative studies were performed to understand the underlying mechanism.
-
Observation: Administration of this compound to rats resulted in decreased mean arterial pressure, increased heart rate, and secondary myocardial necrosis.[6]
-
Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic changes (vasodilation and tachycardia) rather than direct cardiotoxicity.
-
Investigation:
-
In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with this compound in telemetry-instrumented rats prevented both the hemodynamic changes and the myocardial necrosis.[6] This suggested a mechanistic link between the two.
-
In Vitro Cytotoxicity: this compound showed no direct cytotoxicity in human-induced pluripotent stem cell-derived cardiomyocytes.[6]
-
TYK2-Independence: To confirm an off-target effect, this compound was administered to TYK2 knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This demonstrated the effect was independent of TYK2 inhibition.[6]
-
Logical Relationship Diagram:
Caption: Investigation workflow for understanding the off-target toxicity of this compound.
Conclusion
This compound is a potent and highly selective allosteric inhibitor of TYK2 that targets the pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered early clinical development, off-target hemodynamic effects observed in rats highlight a potential safety liability that would require careful monitoring and characterization in human studies.[6][8] The data presented provide a comprehensive technical foundation for understanding the mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI - IL-12–induced IFN-γ is dependent on caspase-1 processing of the IL-18 precursor [jci.org]
- 11. Validate User [ashpublications.org]
- 12. pnas.org [pnas.org]
- 13. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), a desirable feature to minimize off-target effects associated with broader JAK inhibition. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. While this compound entered early clinical development for psoriasis, its current status in AbbVie's pipeline is not prominent, suggesting a potential discontinuation of its development program.[1][2]
Introduction to TYK2 and Its Role in Immune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These cytokines are central to the pathogenesis of numerous immune-mediated diseases. TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the transcription of inflammatory genes. The selective inhibition of TYK2 is therefore a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.
Mechanism of Action of this compound
Unlike conventional ATP-competitive kinase inhibitors that target the active site (JH1 domain), this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling. This distinct mechanism of action is the basis for this compound's high selectivity for TYK2 over other highly homologous JAK family members.
Preclinical Data
In Vitro Activity and Selectivity
This compound demonstrates potent inhibition of TYK2 in biochemical and cellular assays, with significant selectivity over other JAK family kinases.
| Assay Type | Target | EC50 (µM) | Reference |
| In Vitro (TYK2) | TYK2 | 0.195 | [2] |
| Cell-based | JAK1 | >25 | [2] |
| Cell-based | JAK2 | >25 | [2] |
| Cell-based | JAK3 | >25 | [2] |
| Table 1: In Vitro and Cellular Activity of this compound. |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in murine models of inflammation.
| Model | Dose (mg/kg) | Effect | Reference |
| IL-12/IL-18-induced IFN-γ production | 30 | 77% reduction in serum IFN-γ | [2] |
| 100 | 84% reduction in serum IFN-γ | [2] | |
| 300 | 95% reduction in serum IFN-γ | [2] | |
| 600 | 99% reduction in serum IFN-γ | [2] | |
| Mouse model of ear dermatitis | 100 | 61% reduction in ear thickness (day 11) | [2] |
| Table 2: In Vivo Efficacy of this compound. |
Pharmacokinetics
Pharmacokinetic properties of this compound have been assessed in multiple species.
| Species | Dose (mg/kg) | Route | t½ (h) | Bioavailability (%) | Unbound Clearance (L/h/kg) | Vss (L/kg) | Reference |
| Rat | 1 | p.o. | 0.6 | 19 | 4.1 | 1.9 | [2] |
| Rat | 1 | i.v. | 0.6 | - | 4.1 | 1.9 | [2] |
| Dog | - | - | 4.5 | 88 | 0.46 | - | [2] |
| Monkey | - | - | 1.2 | 17 | 2.3 | - | [2] |
| Human (predicted) | 350 | - | 2.9 | 59 | - | - | [2] |
| Table 3: Pharmacokinetic Parameters of this compound. |
Safety Pharmacology
Preclinical safety studies in rats identified off-target cardiovascular effects, including decreased mean arterial pressure and increased heart rate, which were associated with myocardial necrosis.[1] These effects were determined to be unrelated to direct cardiomyocyte cytotoxicity and were considered an off-target effect.[1]
Experimental Protocols
The following are representative protocols for assays relevant to the characterization of a TYK2 inhibitor like this compound. These are based on generally accepted methodologies and may not reflect the exact protocols used by AbbVie.
In Vitro TYK2 Enzyme Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the TYK2 enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of ATP, recombinant human TYK2 enzyme, and a suitable peptide substrate.
-
Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well assay plate.
-
Enzyme Addition: Add a solution of TYK2 enzyme to each well containing the test compound and incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of enzyme activity).
-
Data Analysis: Measure the signal and calculate the percent inhibition at each compound concentration to determine the IC50 value.
Cellular Phospho-STAT Assay
This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture: Culture a human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells).
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to induce STAT phosphorylation.
-
Cell Lysis and Staining: Lyse the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23 stimulation).
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of pSTAT in the presence of the test compound.
-
Data Analysis: Determine the EC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.
In Vivo IL-12/IL-18-Induced IFN-γ Production Model
This in vivo model assesses the ability of a test compound to inhibit systemic inflammation.
Methodology:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for a specified period.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage).
-
Inflammation Induction: After a defined pre-treatment period, administer a combination of recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.[4][5]
-
Sample Collection: At a peak response time, collect blood samples.
-
Cytokine Analysis: Measure the concentration of IFN-γ in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the IFN-γ levels in the compound-treated groups to the vehicle-treated group to determine the percent inhibition.
Clinical Development and Outlook
This compound was advanced into Phase 1 clinical trials for the treatment of psoriasis.[1] However, recent updates to AbbVie's public pipeline do not feature this compound, which may indicate that its clinical development has been deprioritized or discontinued. This could be due to a variety of factors, including the observed preclinical cardiovascular toxicity, the competitive landscape of TYK2 inhibitors, or a strategic portfolio decision.
Conclusion
This compound is a potent and selective TYK2 inhibitor with a novel allosteric mechanism of action that targets the pseudokinase domain. Preclinical data demonstrated its potential for treating immune-mediated inflammatory diseases. However, the lack of recent updates on its clinical development suggests that its future as a therapeutic agent is uncertain. The information presented in this whitepaper provides a detailed technical foundation for understanding the preclinical profile of this compound and the methodologies used in its evaluation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of IFN-gamma-producing cells in IL-12/IL-18-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
ABBV-712: A Technical Deep Dive into the Discovery and Development of a Selective TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and development of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a strategic approach to achieving isoform selectivity within the Janus kinase (JAK) family, a critical aspect for therapeutic intervention in autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and developmental logic.
Core Discovery and Mechanism of Action
This compound was identified through an optimization program focused on developing selective TYK2 inhibitors.[1][2] Unlike conventional JAK inhibitors that target the highly conserved ATP-binding site in the catalytically active (JH1) domain, this compound allosterically inhibits TYK2 by binding to its pseudokinase (JH2) domain.[2] This strategy allows for greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), which is hypothesized to result in a more favorable safety profile.[2]
TYK2 is a key mediator of signal transduction for several cytokines implicated in autoimmune and inflammatory disorders, including Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][2] By inhibiting TYK2, this compound effectively blocks the downstream signaling cascades initiated by these cytokines.
Signaling Pathway of TYK2 Inhibition
The following diagram illustrates the central role of TYK2 in the IL-12 and IL-23 signaling pathways and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| TYK2 EC50 (in vitro) | 0.195 µM | [3] |
| JAK1, JAK2, JAK3 EC50 (cellular) | > 25 µM | [3] |
Table 2: Physicochemical and Metabolic Properties
| Parameter | Value | Reference |
| Thermodynamic Solubility (pH 7.4) | 708 µM | [3] |
| Fraction Metabolized by CYP3A4 | Very Low | [3] |
| CYP3A4 Induction | ≤ 1.5-fold increase | [3] |
Table 3: Pharmacokinetics in Preclinical Species
| Species | Dose | CLu (L/h/kg) | t1/2 (h) | F (%) | Vss (L/kg) | Reference |
| Rat | 1 mg/kg (IV & PO) | 4.1 | 0.6 | 19 | 1.9 | [3] |
| Dog | - | 0.46 | 4.5 | 88 | - | [3] |
| Monkey | - | 2.3 | 1.2 | 17 | - | [3] |
| CLu: unbound clearance; t1/2: half-life; F: oral bioavailability; Vss: volume of distribution at steady state. |
Table 4: Predicted Human Pharmacokinetics
| Parameter | Predicted Value | Reference |
| Half-life (t1/2) | 2.9 h | [3] |
| AUC | 6.8 µg·h/mL | [3] |
| Bioavailability (F) | 59% | [3] |
| Initial Dose | 350 mg | [3] |
Table 5: In Vivo Efficacy in Mouse Models
| Model | Dose (mg/kg) | Effect | Reference |
| IL-12/IL-18 Induced IFN-γ | 30 | 77% reduction in serum IFN-γ | [3] |
| 100 | 84% reduction in serum IFN-γ | [3] | |
| 300 | 95% reduction in serum IFN-γ | [3] | |
| 600 | 99% reduction in serum IFN-γ | [3] | |
| Ear Dermatitis | 100 | 61% reduction in ear thickness (day 11) | [3] |
Experimental Protocols
Detailed experimental protocols for the key assays are provided below, based on standard methodologies in the field.
In Vitro TYK2 Inhibition Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TYK2.
-
Methodology:
-
A cellular assay utilizing a human cell line expressing recombinant human TYK2 is used.
-
Cells are incubated with varying concentrations of this compound.
-
A TYK2-specific substrate and ATP are added to initiate the kinase reaction.
-
The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
-
Methodology:
-
Animals (rats, dogs, monkeys) are administered a single dose of this compound, either intravenously (IV) or orally (PO).
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is isolated from the blood samples.
-
The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (CLu, t1/2, F, Vss) are calculated from the plasma concentration-time data using standard non-compartmental analysis.
-
IL-12/IL-18-Induced IFN-γ Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a cytokine-induced inflammation model.
-
Methodology:
-
Mice are administered varying doses of this compound orally.
-
After a specified time, mice are challenged with recombinant murine IL-12 and IL-18 to induce the production of interferon-gamma (IFN-γ).
-
Blood is collected at the peak of the IFN-γ response.
-
Serum levels of IFN-γ are measured using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage reduction in IFN-γ levels in treated groups is calculated relative to a vehicle-treated control group.
-
Mouse Model of Ear Dermatitis
-
Objective: To assess the efficacy of this compound in a model of skin inflammation.
-
Methodology:
-
A model of ear dermatitis is induced in mice, often through the topical application of an irritant or an immune stimulant.
-
Mice are treated with this compound at a specified dose and schedule.
-
Ear thickness is measured at regular intervals using a digital caliper.
-
The percentage reduction in ear thickness in the treated group is compared to a vehicle-treated control group.
-
Development and Off-Target Profile
While showing promise in preclinical efficacy models, the development of this compound encountered challenges related to cardiovascular toxicity observed in rats.[4]
Investigation of Cardiovascular Toxicity
Investigative studies revealed that this compound induced decreased mean arterial pressure and increased heart rate in rats, leading to secondary myocardial necrosis.[4] Importantly, these effects were found to be unrelated to TYK2 inhibition and were considered an off-target effect.[4] The underlying mechanism is believed to be a compound-related effect on vascular relaxation mediated by the endothelium.[4]
The following diagram illustrates the proposed logical relationship of this off-target effect.
Clinical Development Status
This compound entered early clinical development, with a Phase 1 trial initiated for the treatment of psoriasis.[5] However, recent updates on the clinical development of this compound have not been publicly reported, and it is not currently listed in AbbVie's active pipeline as of late 2025. The reasons for the apparent discontinuation of its development have not been disclosed but may be related to the preclinical cardiovascular findings.
Conclusion
This compound represents a well-designed, selective TYK2 inhibitor that demonstrated promising preclinical efficacy in models of autoimmune disease. Its mechanism of action, targeting the pseudokinase domain, is a scientifically sound strategy for achieving JAK isoform selectivity. However, the emergence of off-target cardiovascular toxicity in preclinical safety studies highlights the complexities and challenges inherent in drug development. The case of this compound serves as a valuable example for researchers and drug development professionals, emphasizing the importance of thorough safety and toxicology evaluations alongside efficacy studies.
References
ABBV-712: A Technical Guide to a Selective TYK2 Inhibitor for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), for its application in autoimmune disease research. This compound targets the pseudokinase (JH2) domain of TYK2, offering a potential therapeutic strategy for various immune-mediated disorders.
Core Mechanism and Signaling Pathway
This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This selective inhibition modulates the signaling of key cytokines implicated in the pathogenesis of autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By targeting the JH2 domain, this compound achieves high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), which is a critical attribute for a differentiated safety profile.
The canonical TYK2 signaling pathway involves the binding of cytokines to their respective receptors, leading to the activation of TYK2 and its partner JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound's inhibition of TYK2 disrupts this cascade.
Preclinical Profile of ABBV-712: A Selective TYK2 Inhibitor
This technical guide provides a comprehensive overview of the preclinical profile of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). This compound has been developed as a potential therapeutic agent for autoimmune and inflammatory disorders.[1] This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and toxicology of this compound.
Mechanism of Action
This compound is a selective, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[2] TYK2 plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are key drivers of immune and inflammatory responses.[1][3] Unlike broader JAK inhibitors, this compound achieves its selectivity by targeting the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase domain.[3] This selective inhibition of TYK2 is expected to offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-JAK inhibitors.
Signaling Pathway of TYK2 Inhibition by this compound
Caption: TYK2 Signaling Pathway and Inhibition by this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates potent inhibition of TYK2 with high selectivity over other JAK family members.[1]
| Target | Assay Type | IC50 / EC50 (µM) |
| TYK2 | In vitro enzyme assay | 0.195 [1] |
| TYK2 JH2 | Biochemical assay | 0.01 [2] |
| TYK2 cells | Cellular assay | 0.19 [2] |
| Human Whole Blood | Cellular assay | 0.17 [2] |
| JAK1 | Cellular assay | >25[1] |
| JAK2 | Cellular assay | >25[1] |
| JAK3 | Cellular assay | >25[1] |
Physicochemical and ADME Properties
| Property | Value |
| Thermodynamic Solubility (pH 7.4) | 708 µM[1] |
| CYP3A4 Metabolism | Very low fraction metabolized[1] |
| CYP3A4 Induction | Maximum 1.5-fold increase[1] |
In Vivo Pharmacology
IL-12/IL-18-Induced IFN-γ Mouse Model
This model assesses the in vivo efficacy of this compound in modulating TYK2-mediated cytokine production.
Caption: Workflow for the IL-12/IL-18-Induced IFN-γ Mouse Model.
This compound demonstrated a dose-dependent reduction in serum IFN-γ levels.[1]
| Dose of this compound (mg/kg) | Reduction in Serum IFN-γ |
| 30 | 77% |
| 100 | 84% |
| 300 | 95% |
| 600 | 99% |
Mouse Model of Ear Dermatitis
This model evaluates the anti-inflammatory effects of this compound in a dermal inflammation model.
Caption: Workflow for the Mouse Model of Ear Dermatitis.
At a dose of 100 mg/kg, this compound reduced ear thickness by 61% on day 11 post-administration.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in several preclinical species.
| Species | Dose (mg/kg) | Route | Bioavailability (%) | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) |
| Rat | 1 | p.o. / i.v. | 19[1] | 0.6[1] | 4.1[1] | 1.9[1] |
| Dog | - | - | 88[1] | 4.5[1] | 0.46[1] | - |
| Monkey | - | p.o. | 17[1] | 1.2[1] | 2.3[1] | - |
| Human (Predicted) | 350 (initial dose) | - | 59[1] | 2.9[1] | - | - |
Toxicology
Preclinical toxicology studies identified off-target cardiovascular effects in rats, specifically myocardial toxicity.[4] Investigative studies revealed that this toxicity was not related to the inhibition of TYK2 but was a compound-specific off-target effect.[5]
Key Findings:
-
Hemodynamic Effects in Rats: Administration of this compound resulted in decreased mean arterial pressure and increased heart rate.[5]
-
Myocardial Necrosis: Secondary myocardial necrosis was observed in rats.[4]
-
Mechanism: The cardiac pathology was linked to the hemodynamic changes and was preventable by co-administration of the beta-blocker atenolol.[5][6] In vitro studies showed a compound-related effect on vascular relaxation.[5]
-
Off-Target Nature: Similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered this compound, confirming the off-target nature of this toxicity.[5]
Experimental Protocols
In Vitro TYK2 Inhibition Assay
A standard biochemical assay was utilized to determine the in vitro potency of this compound against the TYK2 enzyme. The specific protocol is detailed in the supplementary information of the primary publication (Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335). Generally, such assays involve incubating the recombinant TYK2 enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, typically by quantifying the amount of phosphorylated substrate, and the IC50 value is calculated.
Cellular Assays for JAK Selectivity
To assess the selectivity of this compound, cellular assays were employed using cell lines that depend on specific JAK kinases for signaling. The protocols are available in the supplementary materials of the aforementioned publication. These assays typically involve stimulating the cells with a relevant cytokine to activate a specific JAK-STAT pathway and then measuring the inhibitory effect of the compound on the phosphorylation of a downstream STAT protein.
IL-12/IL-18-Induced IFN-γ Mouse Model
The detailed protocol for this pharmacodynamic model can be found in the supplementary information of Breinlinger et al. (2023). The general procedure involves administering the test compound to mice prior to challenging them with recombinant IL-12 and IL-18 to induce a systemic IFN-γ response. Blood samples are collected at a specified time point after the cytokine challenge, and serum IFN-γ levels are quantified by ELISA to determine the in vivo efficacy of the compound.
Mouse Model of Ear Dermatitis
The specific protocol for the induction and assessment of ear dermatitis is provided in the supplementary materials of the primary reference. Typically, this model involves the topical application of an irritant to the mouse ear to induce an inflammatory response. The test compound is administered systemically, and the anti-inflammatory effect is quantified by measuring the change in ear thickness over time.
Conclusion
This compound is a potent and selective inhibitor of TYK2 with demonstrated in vitro and in vivo efficacy in preclinical models of inflammation. Its pharmacokinetic profile supports oral administration. However, off-target cardiovascular toxicity was identified in rats, which was determined to be unrelated to TYK2 inhibition. This preclinical profile provides valuable information for the further development and clinical investigation of this compound for the treatment of autoimmune and inflammatory diseases. The compound has entered early clinical development.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
ABBV-712: A Deep Dive into the Selective Regulation of IL-23 and IL-12 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), and its role in the regulation of Interleukin-23 (IL-23) and Interleukin-12 (IL-12) signaling pathways. This document outlines the core mechanism of action, presents key preclinical data, details relevant experimental methodologies, and visualizes the associated signaling cascades.
Introduction to this compound and its Therapeutic Rationale
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a pivotal role in the signal transduction of key cytokines, including IL-12 and IL-23, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a differentiated approach to modulating the IL-12/IL-23 axis, potentially providing therapeutic benefit while minimizing off-target effects associated with broader JAK inhibition.[3]
The therapeutic rationale for targeting TYK2 lies in its critical function downstream of the IL-12 and IL-23 receptors.[2] Overactivation of these pathways is a hallmark of various immune-mediated conditions. Selective inhibition of TYK2 by this compound presents a promising strategy to attenuate the inflammatory cascades driven by these cytokines.
Quantitative Preclinical Data for this compound
The preclinical profile of this compound demonstrates its potency and selectivity for TYK2, as well as its efficacy in animal models of inflammation. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value (µM) |
| TYK2 JH2 Domain | Biochemical Assay | EC50 | 0.01[1] |
| TYK2 | Cell-based Assay | EC50 | 0.19[1] |
| TYK2 | Human Whole Blood Assay | EC50 | 0.17[1] |
| JAK1 | Cell-based Assay | EC50 | >25[2] |
| JAK2 | Cell-based Assay | EC50 | >25[2] |
| JAK3 | Cell-based Assay | EC50 | >25[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of IL-12/IL-18-Induced Inflammation
| This compound Dose (mg/kg) | Route of Administration | Endpoint | Result |
| 10 - 600 | Oral (single dose) | Inhibition of IFN-γ production | Dose-dependent[1] |
Core Signaling Pathways
The therapeutic effect of this compound is mediated through its inhibition of TYK2, a critical component of both the IL-12 and IL-23 signaling pathways.
The IL-12 Signaling Pathway
Interleukin-12 is a key cytokine in the differentiation of naive T cells into T helper 1 (Th1) cells. The binding of IL-12 to its receptor (IL-12R) leads to the activation of TYK2 and JAK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 then translocates to the nucleus to induce the transcription of target genes, including Interferon-gamma (IFN-γ).
References
Investigating the Therapeutic Potential of ABBV-712: A Selective TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ABBV-712, a novel, orally active, and selective inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, this compound targets the pseudokinase domain of TYK2, offering a differentiated approach to modulating the immune system for the treatment of autoimmune and inflammatory diseases.[1][2][3] This document summarizes the mechanism of action, preclinical data, and the signaling pathways influenced by this compound.
Mechanism of Action
This compound is a selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3][4] This is a distinct approach from many other Janus kinase (JAK) inhibitors that target the catalytically active (JH1) domain.[3][4] By binding to the pseudokinase domain, this compound stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling cascades initiated by key cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[3][4][5] This selective inhibition of TYK2 is anticipated to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][5]
Signaling Pathways
TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines involved in immune regulation. This compound's primary therapeutic potential lies in its ability to interrupt the signaling of IL-12 and IL-23.
IL-23 Signaling Pathway
The IL-23 receptor, upon binding to IL-23, activates the associated kinases, TYK2 and JAK2. This leads to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as IL-17, which are central to the pathogenesis of many autoimmune diseases. By inhibiting TYK2, this compound blocks this cascade.
IL-12 Signaling Pathway
Similarly, the IL-12 receptor utilizes TYK2 and JAK2 for signal transduction. Upon IL-12 binding, these kinases phosphorylate STAT4. Activated STAT4 promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ), another key inflammatory mediator. This compound's inhibition of TYK2 disrupts this pro-inflammatory signaling axis.
Quantitative Data Summary
The preclinical data for this compound demonstrates its potency, selectivity, and favorable pharmacokinetic properties.
In Vitro Potency and Selectivity
| Assay | EC50 (µM) |
| TYK2 JH2 | 0.01[6] |
| TYK2 (in vitro) | 0.195[1] |
| TYK2 (cells) | 0.19[6] |
| Human Whole Blood | 0.17[6] |
| JAK1 | >25[1] |
| JAK2 | >25[1] |
| JAK3 | >25[1] |
In Vivo Efficacy in Mouse Models
| Model | Dose (mg/kg) | Effect |
| IL-12/IL-18 Induced IFN-γ | 30 | 77% reduction in serum IFN-γ[1] |
| 100 | 84% reduction in serum IFN-γ[1] | |
| 300 | 95% reduction in serum IFN-γ[1] | |
| 600 | 99% reduction in serum IFN-γ[1] | |
| Ear Dermatitis | 100 | 61% reduction in ear thickness at day 11[1] |
Pharmacokinetic Parameters
| Species | Dose | Route | Bioavailability (%) | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) |
| Rat | 1 mg/kg | p.o. | 19[1] | 0.6[1] | 4.1[1] | 1.9[1] |
| 1 mg/kg | i.v. | - | 0.6[1] | 4.1[1] | 1.9[1] | |
| Dog | - | p.o. | 88[1] | 4.5[1] | 0.46[1] | - |
| Monkey | - | p.o. | 17[1] | 1.2[1] | 2.3[1] | - |
Predicted Human Pharmacokinetics
| Parameter | Value |
| t½ (h) | 2.9[1] |
| AUC (µg·h/mL) | 6.8[1] |
| Bioavailability (%) | 59[1] |
| Predicted Initial Dose (mg) | 350[1] |
Experimental Protocols
Detailed experimental protocols are described in the primary publication by Breinlinger, E. et al. in the Journal of Medicinal Chemistry (2023, 66(20): 14335).[1] The following provides a summary of the methodologies based on available information.
In Vitro Kinase and Cellular Assays
Potency and selectivity were likely determined using a combination of biochemical assays with purified kinase domains and cell-based assays measuring the inhibition of cytokine-induced STAT phosphorylation. The high EC50 values for JAK1, JAK2, and JAK3 suggest a highly selective inhibition of TYK2.[1]
IL-12/IL-18-Induced IFN-γ Mouse Model
In this pharmacodynamic model, mice were challenged with IL-12 and IL-18 to induce a robust IFN-γ response. This compound was administered orally at various doses prior to the cytokine challenge.[6] Serum levels of IFN-γ were subsequently measured to assess the in vivo target engagement and efficacy of this compound.[1][6]
Mouse Model of Ear Dermatitis
This is a common inflammatory disease model. While specific details of induction were not available in the reviewed literature, such models typically involve the topical application of an irritant to the mouse ear to induce inflammation, characterized by an increase in ear thickness. This compound was administered orally, and the reduction in ear swelling was measured as an indicator of its anti-inflammatory activity.[1][6]
Experimental Workflow for Preclinical Evaluation
The general workflow for the preclinical assessment of this compound likely followed a standard drug discovery and development process.
Conclusion
This compound is a promising therapeutic candidate with a novel mechanism of action that selectively targets the pseudokinase domain of TYK2. Preclinical data demonstrates its high potency and selectivity, leading to effective modulation of the IL-12 and IL-23 signaling pathways. The favorable pharmacokinetic profile across multiple species and in human predictions supports its potential as an oral therapy for a range of autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The role of IL‐23 receptor signaling in inflammation‐mediated erosive autoimmune arthritis and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-12 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IL-12 Family Receptors | Sino Biological [sinobiological.com]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Development of ABBV-712: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early development of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information presented is collated from publicly available preclinical data. While this compound entered early clinical development, detailed clinical trial data is not publicly available at this time.
Core Compound Profile
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] It targets the pseudokinase domain of TYK2, a strategy to achieve greater selectivity over other JAK family members.[1] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-23, and Type I interferons.[3][4] By inhibiting TYK2, this compound aims to modulate the downstream inflammatory cascades driven by these cytokines.
Mechanism of Action: TYK2 Signaling Pathway
TYK2 is an intracellular kinase that associates with the receptors for various cytokines. Upon cytokine binding, TYK2, along with another JAK family member (e.g., JAK2), becomes activated and phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. This compound, by selectively inhibiting TYK2, disrupts this signaling cascade.
Quantitative Preclinical Data
The following tables summarize the key preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| TYK2 EC50 | 0.195 µM | In vitro assay | [5] |
| TYK2 JH2 EC50 | 0.01 µM | In vitro assay | [2] |
| TYK2 Cells EC50 | 0.19 µM | Cellular assay | [2] |
| Human Whole Blood EC50 | 0.17 µM | Ex vivo assay | [2] |
| JAK1, JAK2, JAK3 EC50 | > 25 µM | Cell cultures | [5] |
Table 2: Physicochemical and Metabolic Properties
| Parameter | Value | Condition | Reference |
| Thermodynamic Solubility | 708 µM | pH 7.4 buffer | [5] |
| CYP3A4 Metabolism | Very low fraction | In vitro | [5] |
| CYP3A4 Induction | Max 1.5-fold increase | In vitro | [5] |
Table 3: Pharmacokinetics in Animal Models
| Species | Dose | Route | Bioavailability | t½ (h) | Unbound Clearance (L/h/kg) | Vss (L/kg) | Reference |
| Rat | 1 mg/kg | IV | - | 0.6 | 4.1 | 1.9 | [5] |
| Rat | 1 mg/kg | PO | 19% | - | - | - | [5] |
| Dog | 1 mg/kg | IV/PO | 88% | 4.5 | 0.46 | - | [5] |
| Monkey | 1 mg/kg | IV/PO | 17% | 1.2 | 2.3 | - | [5] |
Table 4: Predicted Human Pharmacokinetics
| Parameter | Predicted Value | Reference |
| Half-life (t½) | 2.9 h | [5] |
| AUC | 6.8 µg·h/mL | [5] |
| Bioavailability | 59% | [5] |
| Initial Dose | 350 mg | [5] |
Table 5: In Vivo Efficacy in Mouse Models
| Model | Dosing Regimen | Endpoint | Result | Reference |
| IL-12/IL-18 Induced IFN-γ | 30, 100, 300, 600 mg/kg | Reduction in serum IFN-γ | 77%, 84%, 95%, 99% reduction, respectively | [5] |
| Ear Dermatitis | 100 mg/kg | Reduction in ear thickness | 61% reduction at day 11 | [5] |
Experimental Protocols
In Vitro TYK2 Inhibition Assay
Detailed protocols for the specific in vitro assays used for this compound are proprietary. However, a general methodology for such an assay would involve:
-
Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable peptide substrate are prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve.
IL-12/IL-18-Induced IFN-γ Mouse Model
This in vivo model assesses the ability of a compound to inhibit cytokine production. The general procedure is as follows:
-
Animal Acclimation: Mice are acclimated to the laboratory conditions.
-
Compound Administration: this compound is administered orally at various doses.
-
Cytokine Challenge: A combination of recombinant IL-12 and IL-18 is injected to induce a robust IFN-γ response.
-
Sample Collection: Blood samples are collected at a specified time point after the cytokine challenge.
-
IFN-γ Quantification: Serum levels of IFN-γ are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in IFN-γ levels in the treated groups is calculated relative to the vehicle-treated control group.
Toxicology Study in Rats
A study was conducted to investigate observed myocardial toxicity in rats.[1]
-
Animal Model: Telemetry-instrumented rats were used to monitor hemodynamic parameters.
-
Dosing: this compound was administered with or without the beta-blocker atenolol.
-
Assessments:
-
In vivo: Hemodynamic parameters (mean arterial pressure, heart rate) and cardiac pathology were evaluated.
-
In vitro: Cytotoxicity was assessed in human-induced pluripotent stem cell-derived cardiomyocytes, and vascular relaxation was measured in isolated rat aorta.
-
Off-target screening: Binding and inhibition assays were performed against a panel of other kinases and receptors.
-
TYK2 knockout mice: Hemodynamics were compared between TYK2 knockout and wild-type mice administered this compound.
-
Early Clinical Development Status
This compound was reported to have entered early clinical development, with psoriasis being an active indication.[1] The global highest R&D status is listed as Phase 1.[1] However, no specific clinical trial identifiers, study designs, or results have been made publicly available. Recent updates on AbbVie's pipeline do not explicitly mention this compound, and it has been noted that no recent progress has been reported on its clinical development.[5]
Summary and Conclusion
This compound is a selective TYK2 inhibitor with a well-characterized preclinical profile demonstrating potent and selective in vitro activity, favorable predicted human pharmacokinetics, and in vivo efficacy in models of inflammation. A significant preclinical finding was the observation of off-target myocardial toxicity in rats, which was mechanistically investigated. While the compound entered early-stage clinical trials for psoriasis, the lack of publicly available data on its clinical progress suggests that its development may not have advanced further. This guide provides a comprehensive summary of the available preclinical data to inform the scientific and drug development community.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of ABBV-712, a Selective TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). This compound allosterically inhibits TYK2 by binding to its pseudokinase (JH2) domain.[1][2][3] TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling pathways for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6][7]
The following protocols describe standard in vitro methods to characterize the potency, selectivity, and cellular activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency and selectivity of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | TYK2 JH2 Domain | EC50 | 0.01 µM | [8] |
| Cell-Based Assay | TYK2 | EC50 | 0.19 µM | [1][8] |
| Human Whole Blood Assay | TYK2 | EC50 | 0.17 µM | [8] |
| Cell-Based Selectivity Assay | JAK1, JAK2, JAK3 | EC50 | >20 µM | [1] |
Signaling Pathway
The diagram below illustrates the central role of TYK2 in mediating signals from IL-12 and IL-23 receptors, leading to the phosphorylation of STAT proteins and subsequent gene transcription involved in inflammatory responses. This compound inhibits this process by binding to the TYK2 pseudokinase domain.
Caption: TYK2 signaling pathway in response to IL-12 and IL-23.
Experimental Protocols
Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay
This assay measures the direct binding of this compound to the isolated TYK2 JH2 domain. A fluorescence polarization (FP) based assay is a suitable method.
Principle: A fluorescently labeled probe that binds to the TYK2 JH2 domain is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger TYK2 JH2 protein, its tumbling is slower, leading to higher fluorescence polarization. A test compound that displaces the probe will cause a decrease in the FP signal.
Materials:
-
Recombinant human TYK2 JH2 protein
-
Fluorescently labeled JH2 probe (e.g., JH2 probe 1 from BPS Bioscience)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or DMSO (vehicle control)
-
TYK2 JH2 protein
-
Fluorescently labeled JH2 probe
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: IL-23-induced STAT3 Phosphorylation in Kit225 T-cells
This protocol determines the potency of this compound in a cellular context by measuring the inhibition of TYK2-mediated signaling downstream of IL-23 receptor activation.
Principle: In Kit225 T-cells, IL-23 stimulation leads to the activation of the TYK2/JAK2 signaling pathway, resulting in the phosphorylation of STAT3. The level of phosphorylated STAT3 (pSTAT3) can be quantified using methods like HTRF (Homogeneous Time Resolved Fluorescence) or AlphaLISA.
Materials:
-
Kit225 T-cell line
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS and IL-2)
-
Recombinant human IL-23
-
This compound
-
Assay buffer (e.g., HBSS)
-
Lysis buffer
-
pSTAT3 (Tyr705) detection kit (e.g., HTRF or AlphaLISA)
-
384-well, white microplates
-
HTRF or AlphaLISA compatible plate reader
Procedure:
-
Seed Kit225 cells into a 384-well plate and incubate for 2 hours.
-
Treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with IL-23 (e.g., 100 ng/mL final concentration) for 20 minutes.
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Add the detection reagents for pSTAT3 to the cell lysate.
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound and determine the EC50 value.
Kinase Selectivity Profiling: JAK Family Biochemical Assays
This protocol assesses the selectivity of this compound for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). An ADP-Glo™ kinase assay is a common method for this purpose.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is inversely proportional to the luminescent signal.
Materials:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
-
Substrate peptides (e.g., IRS1-tide for TYK2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
384-well, white microplates
-
Luminometer
Procedure:
-
For each kinase, set up reactions in a 384-well plate containing kinase, substrate, and ATP in kinase assay buffer.
-
Add a serial dilution of this compound or DMSO to the reaction wells.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.
-
Compare the IC50 value for TYK2 with those for JAK1, JAK2, and JAK3 to determine the selectivity profile.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of a kinase inhibitor like this compound.
Caption: General workflow for in vitro characterization of this compound.
References
- 1. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Evaluation of Therapeutic Candidates in a Mouse Model of Ear Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by eczematous lesions, pruritus, and a relapsing-remitting course. To facilitate the development of novel therapeutics, robust and reproducible animal models that recapitulate key aspects of the human disease are essential. The oxazolone-induced ear dermatitis model in mice is a widely utilized preclinical tool for investigating the pathophysiology of allergic contact dermatitis, a condition with overlapping features of atopic dermatitis, and for evaluating the efficacy of potential anti-inflammatory compounds.
This document provides detailed application notes and protocols for the oxazolone-induced ear dermatitis model. While a specific "ABBV-712 mouse model of ear dermatitis" is not described in the scientific literature, this guide will detail the established oxazolone model and then discuss how a selective Tyrosine Kinase 2 (TYK2) inhibitor, such as this compound, could be effectively evaluated using this system. This compound is a selective TYK2 inhibitor that modulates signaling of key cytokines like IL-12 and IL-23, making it a relevant candidate for investigation in inflammatory skin disorders.[1][2][3]
I. Oxazolone-Induced Ear Dermatitis Mouse Model: Protocols
The oxazolone-induced dermatitis model is a delayed-type hypersensitivity (DTH) reaction that can be induced in an acute or chronic form.[4][5]
A. Acute Model Protocol
The acute model is suitable for rapid screening of anti-inflammatory compounds.
Materials:
-
Mice (BALB/c or C57BL/6 strains are commonly used)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil or ethanol
-
Micrometer or caliper for ear thickness measurement
-
Test compound (e.g., this compound) and vehicle
Procedure:
-
Sensitization (Day 0):
-
Challenge (Day 5-7):
-
Treatment:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral, topical, intraperitoneal) at a predetermined time relative to the challenge.[6] For example, treatment can be given 1 hour before and/or shortly after the challenge.
-
-
Assessment (24-48 hours post-challenge):
-
Measure the ear thickness of both ears.
-
Calculate the ear swelling as the difference between the post-challenge and baseline measurements.
-
Ears can be collected for further analysis (histology, cytokine analysis).
-
B. Chronic Model Protocol
The chronic model better reflects the persistent inflammation seen in atopic dermatitis.
Procedure:
-
Sensitization (Day 0):
-
Follow the same sensitization procedure as in the acute model, using a 1% oxazolone solution in acetone.[5]
-
-
Repeated Challenge (Starting Day 5):
-
Repeatedly challenge the ear with a lower concentration of oxazolone (e.g., 0.5%) every other day or daily for a specified period (e.g., until Day 12).[5]
-
-
Treatment:
-
Administer the test compound daily throughout the challenge period, typically starting before the first challenge.[5]
-
-
Assessment:
-
Monitor ear thickness regularly throughout the study.
-
At the end of the study, collect ears for histological analysis, immune cell profiling, and cytokine measurements.
-
II. Data Presentation: Quantitative Assessment
The following table summarizes the key quantitative parameters that can be measured to assess the severity of dermatitis and the efficacy of a therapeutic intervention.
| Parameter | Method | Typical Readout in Oxazolone Model | Potential Effect of an Effective Therapeutic |
| Ear Swelling | Micrometer/Caliper Measurement | Increased ear thickness in challenged ear compared to control.[4][7] | Reduction in ear thickness. |
| Inflammatory Cell Infiltration | Histology (H&E Staining) | Increased numbers of neutrophils, macrophages, and lymphocytes in the dermis and epidermis.[8] | Decreased infiltration of inflammatory cells. |
| Epidermal Thickening (Acanthosis) | Histology (H&E Staining) | Increased thickness of the epidermis.[7] | Reduction in epidermal thickness. |
| Mast Cell Infiltration | Histology (Toluidine Blue Staining) | Increased number of mast cells.[8] | Decreased mast cell numbers. |
| Cytokine Levels (e.g., TNF-α, IFN-γ, IL-17) | ELISA, qPCR from ear tissue homogenates | Elevated levels of pro-inflammatory cytokines.[9] | Reduction in pro-inflammatory cytokine levels. |
| Serum IgE Levels | ELISA from blood samples | Increased total IgE levels in the chronic model.[10] | Reduction in serum IgE. |
III. Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Oxazolone-Induced Ear Dermatitis
The following diagram illustrates the general workflow for conducting an experiment using the oxazolone-induced ear dermatitis model.
B. TYK2 Signaling Pathway in Dermatitis
This compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2] TYK2 plays a crucial role in the signaling pathways of several cytokines implicated in the pathogenesis of atopic dermatitis and other inflammatory skin diseases, including IL-12, IL-23, and Type I interferons.[11][12][13] By inhibiting TYK2, this compound can block the downstream signaling of these pro-inflammatory cytokines.
The diagram below illustrates the central role of TYK2 in mediating cytokine signaling that contributes to skin inflammation.
IV. Application for Evaluating this compound
The oxazolone-induced ear dermatitis model provides a robust platform to assess the in vivo efficacy of a TYK2 inhibitor like this compound. By administering this compound to mice with induced ear dermatitis, researchers can investigate its ability to:
-
Reduce Inflammation: A significant decrease in ear swelling would be a primary indicator of efficacy.
-
Modulate Immune Cell Infiltration: Histological analysis can reveal whether this compound reduces the influx of inflammatory cells to the site of inflammation.
-
Suppress Pro-inflammatory Cytokine Production: Measuring cytokine levels in the ear tissue can directly demonstrate the impact of TYK2 inhibition on the local inflammatory milieu.
By correlating the dose of this compound with the observed anti-inflammatory effects, a dose-response relationship can be established, providing crucial information for further preclinical and clinical development. The JAK/STAT pathway is a key therapeutic target for atopic dermatitis, and the development of TYK2 inhibitors represents a significant advancement in this area.[14] Preliminary clinical trial results for other TYK2 inhibitors have shown promising efficacy and safety in treating atopic dermatitis.[15][16][17]
Conclusion
The oxazolone-induced ear dermatitis mouse model is a valuable and versatile tool for the preclinical evaluation of novel therapeutic agents for inflammatory skin diseases. This document provides a comprehensive guide for its implementation and highlights its applicability for testing compounds like the TYK2 inhibitor this compound. By following these detailed protocols and utilizing the described assessment methods, researchers can generate reliable and translatable data to advance the development of new treatments for atopic dermatitis and related conditions.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. inotiv.com [inotiv.com]
- 7. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 8. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Tyk2 is a therapeutic target for psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent progress in tyrosine kinase 2 inhibitors for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: IL-12/IL-18-Induced IFN-γ Mouse Model with ABBV-712
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-administration of Interleukin-12 (IL-12) and Interleukin-18 (IL-18) in mice provides a robust in vivo model for studying acute, T-cell and Natural Killer (NK) cell-mediated, interferon-gamma (IFN-γ) dominant immune responses. This model is particularly relevant for investigating cytokine release syndrome (CRS), or "cytokine storm," and for evaluating the efficacy of therapeutic agents that modulate this pathway.[1][2] ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine kinase that is crucial for the signal transduction of several key cytokines, including IL-12 and IL-23.[3][4][5][6] By targeting TYK2, this compound effectively dampens the downstream signaling cascade that leads to IFN-γ production, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing the IL-12/IL-18-induced IFN-γ mouse model to assess the in vivo activity of this compound.
Signaling Pathways
The synergistic induction of IFN-γ by IL-12 and IL-18 involves two distinct but converging signaling pathways.
Caption: IL-12 and IL-18 signaling pathways for IFN-γ production.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in the IL-12/IL-18-induced IFN-γ mouse model is depicted below.
Caption: Experimental workflow for in vivo evaluation of this compound.
Data Presentation
The in vivo efficacy of this compound in the IL-12/IL-18-induced IFN-γ mouse model is summarized below. Data is presented as the mean percentage reduction in serum IFN-γ levels compared to the vehicle-treated control group.
| Treatment Group | Dose (mg/kg, p.o.) | Mean IFN-γ Reduction (%) |
| This compound | 30 | 77%[7] |
| This compound | 100 | 84%[7] |
| This compound | 300 | 95%[7] |
| This compound | 600 | 99%[7] |
Experimental Protocols
In Vivo IL-12/IL-18-Induced IFN-γ Mouse Model
This protocol describes the induction of a systemic IFN-γ response in mice through the co-administration of recombinant IL-12 and IL-18.
Materials:
-
Animals: Female C57BL/6 or BALB/c mice, 8-12 weeks of age.
-
Reagents:
-
Recombinant mouse IL-12 (carrier-free)
-
Recombinant mouse IL-18 (carrier-free)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Sterile 1 mL syringes with 26-28 gauge needles
-
Laminar flow hood
-
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Reagent Preparation:
-
Reconstitute recombinant mouse IL-12 and IL-18 in sterile PBS to a stock concentration of 10-20 µg/mL. Aliquot and store at -80°C.
-
On the day of the experiment, thaw the cytokine aliquots and dilute them in sterile PBS to the final desired concentrations. A commonly used dosage is 100 ng of IL-12 and 1000 ng of IL-18 per mouse.[2] The final injection volume should be approximately 200 µL.[3]
-
-
Administration:
-
Time Course: Serum IFN-γ levels typically peak between 4 to 6 hours after a single i.p. injection of IL-12 and IL-18. For time-course experiments, blood samples can be collected at various time points post-injection.[3]
Administration of this compound
This protocol outlines the oral administration of this compound to mice prior to the cytokine challenge.
Materials:
-
Compound: this compound
-
Vehicle: A suitable vehicle for oral gavage, such as 0.5% (w/v) methylcellulose in sterile water.
-
Equipment:
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Procedure:
-
Formulation Preparation:
-
Prepare the desired concentration of this compound in the vehicle. For example, to achieve a dose of 100 mg/kg in a 20 g mouse with an administration volume of 10 mL/kg (200 µL), the concentration of the formulation would be 10 mg/mL.
-
Ensure the formulation is a homogenous suspension.
-
-
Administration:
-
Administer the vehicle or the this compound formulation orally via gavage. A typical pre-treatment time is 1 to 2 hours before the IL-12/IL-18 challenge to allow for absorption and distribution of the compound.
-
The volume of administration is typically 10 mL/kg of body weight.
-
Blood Collection and Serum Preparation
This protocol details the collection of blood and the preparation of serum for cytokine analysis.
Materials:
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Refrigerated microcentrifuge
-
Procedure:
-
Blood Collection:
-
At the desired time point after the cytokine challenge (e.g., 6 hours), collect blood from the mice via a terminal procedure such as cardiac puncture or from the retro-orbital sinus.
-
Dispense the collected blood into a microcentrifuge tube.
-
-
Serum Separation:
-
Storage: The serum can be used immediately for analysis or aliquoted and stored at -80°C for later use. Avoid repeated freeze-thaw cycles.[9]
Quantification of Serum IFN-γ by ELISA
This protocol provides a general procedure for measuring IFN-γ levels in mouse serum using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.
Materials:
-
Reagents:
-
Mouse IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (as provided in the kit)
-
-
Equipment:
-
96-well microplate reader with a 450 nm filter
-
Microplate washer (optional)
-
Calibrated pipettes
-
Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C, or as per the kit instructions. Wash the plate to remove unbound antibody.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Standard Curve: Prepare a serial dilution of the recombinant mouse IFN-γ standard to generate a standard curve.
-
Sample Incubation: Add the serum samples (appropriately diluted in assay diluent) and the standards to the wells. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
-
Development:
-
Wash the plate and add the TMB substrate. Allow the color to develop for 15-30 minutes in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. pnas.org [pnas.org]
- 3. IL-18 and IL-12 induce intestinal inflammation and fatty liver in mice in an IFN-γ dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum & Plasma Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Systemic sterile induced-co-expression of IL-12 and IL-18 drive IFN-γ-dependent activation of microglia and recruitment of MHC-II-expressing inflammatory monocytes into the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral gavage subchronic neurotoxicity and inhalation subchronic immunotoxicity studies of ethylbenzene in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalstudyregistry.org [animalstudyregistry.org]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for ABBV-712 Dissolution and Use
These application notes provide detailed protocols for the dissolution, storage, and experimental use of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). The information is intended for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
This compound is a selective and orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2][3] It is under investigation for its potential in treating autoimmune diseases.[2] For successful experimental outcomes, proper handling and dissolution of the compound are critical.
Summary of Physicochemical and Solubility Properties
| Property | Value | Source |
| Molecular Weight | 452.50 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 250 mg/mL (552.49 mM) | [1] |
| Thermodynamic Solubility | 708 µM (in pH 7.4 buffer) | [4] |
Note: The use of ultrasonic treatment may be necessary to achieve maximum solubility in DMSO. It is also recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can negatively affect solubility.[1]
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in aqueous-based experimental media.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.525 mg of this compound (Molecular Weight = 452.5 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.525 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration. A stock solution preparation table is provided below for convenience.[1]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Stock Solution Preparation Table (in DMSO)[1]
| Target Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.2099 mL | 11.0497 mL | 22.0994 mL |
| 5 mM | 0.4420 mL | 2.2099 mL | 4.4199 mL |
| 10 mM | 0.2210 mL | 1.1050 mL | 2.2099 mL |
| 20 mM | 0.1105 mL | 0.5525 mL | 1.1050 mL |
Experimental Protocols
Protocol for Diluting this compound for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution in the cell culture medium. For example, to achieve a final concentration of 1 µM, you can first dilute the 10 mM stock 1:100 in sterile medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For instance, to get a 1 µM final concentration from a 100 µM intermediate solution, you would add 10 µL of the intermediate solution to 990 µL of cell culture medium in a well.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any effects of the solvent on the cells.
-
Incubation: Incubate the cells with this compound for the desired experimental duration.
Visualizations
TYK2 Signaling Pathway
This compound is a selective inhibitor of TYK2, which is a key component of the JAK-STAT signaling pathway. TYK2 is activated by various cytokine receptors, including those for IL-12 and IL-23, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Workflow for this compound Dissolution and Use
The following diagram illustrates the general workflow from receiving the powdered compound to its application in cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
ABBV-712: Application Notes and In Vivo Dosing Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The following sections detail its mechanism of action, summarize key pharmacokinetic and pharmacodynamic data from various animal models, and provide detailed protocols for its application in murine models of inflammation.
Mechanism of Action
This compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines involved in immune and inflammatory responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By inhibiting TYK2, this compound modulates the downstream signaling cascades, making it a promising therapeutic agent for autoimmune and inflammatory diseases.[3][6] this compound targets the pseudokinase domain of TYK2, which allows for greater selectivity over other JAK family members.[3]
Signaling Pathway
The diagram below illustrates the central role of TYK2 in cytokine signaling pathways relevant to autoimmune and inflammatory diseases.
Caption: TYK2 Signaling Pathway Inhibition by this compound.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of TYK2 in various in vitro assays.
| Assay | EC50 | Reference |
| TYK2 JH2 | 0.01 µM | [1][2] |
| TYK2 Cells | 0.19 µM | [1][2] |
| Human Whole Blood | 0.17 µM | [1][2] |
In Vivo Pharmacokinetics
Pharmacokinetic properties of this compound have been characterized in several preclinical species.
| Species | Dose | Bioavailability | Half-life (t½) | Unbound Clearance | Volume of Distribution (Vss) | Reference |
| Rat | 1 mg/kg (p.o.) | 19% | 0.6 h | 4.1 L/h/kg | 1.9 L/kg | [6] |
| 1 mg/kg (i.v.) | - | 0.6 h | 4.1 L/h/kg | 1.9 L/kg | [6] | |
| Dog | - | 88% | 4.5 h | 0.46 L/h/kg | - | [6] |
| Monkey | - | 17% | 1.2 h | 2.3 L/h/kg | - | [6] |
In Vivo Efficacy Studies
This compound has shown significant efficacy in murine models of inflammation.
IL-12/IL-18-Induced IFN-γ Mouse Model
In this model, this compound demonstrated a dose-dependent reduction in serum IFN-γ levels.
| Dose (mg/kg) | Route | Reduction in Serum IFN-γ | Reference |
| 30 | Oral | 77% | [6] |
| 100 | Oral | 84% | [6] |
| 300 | Oral | 95% | [6] |
| 600 | Oral | 99% | [6] |
Mouse Model of Ear Dermatitis
This compound was effective in reducing ear thickness in a mouse model of dermatitis.
| Dose (mg/kg) | Route | Dosing Schedule | Reduction in Ear Thickness | Reference |
| 100 | Oral | BID/QD for 5 days | 61% (at day 11) | [1][2][6] |
Experimental Protocols
The following are detailed protocols for the in vivo studies cited above. These protocols are based on the available information and general laboratory practices. Specific details from the primary publication (Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335) were not fully available and may require further consultation of the original article.
Protocol 1: IL-12/IL-18-Induced IFN-γ Production in Mice
Objective: To evaluate the in vivo efficacy of this compound in inhibiting cytokine production in a mouse model of systemic inflammation.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Recombinant murine IL-12 and IL-18
-
Sterile phosphate-buffered saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA kit for murine IFN-γ
Experimental Workflow:
Caption: Workflow for the IL-12/IL-18-induced IFN-γ mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Group Assignment: Randomly assign mice to treatment groups (vehicle control, and this compound at 30, 100, 300, and 600 mg/kg).
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer a single dose of this compound or vehicle orally via gavage.
-
-
Inflammation Induction:
-
Approximately 1-2 hours after this compound administration, inject a combination of recombinant murine IL-12 (e.g., 100 ng/mouse) and IL-18 (e.g., 500 ng/mouse) intraperitoneally.
-
-
Blood Collection:
-
At a predetermined time point post-induction (e.g., 4-6 hours), collect blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
IFN-γ Measurement:
-
Quantify the concentration of IFN-γ in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum IFN-γ levels for each treatment group.
-
Determine the percentage inhibition of IFN-γ production by this compound compared to the vehicle control group.
-
Protocol 2: Mouse Model of Ear Dermatitis
Objective: To assess the therapeutic efficacy of this compound in a topical inflammation model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Sensitizing agent (e.g., 1-fluoro-2,4-dinitrobenzene - DNFB)
-
Challenge agent (e.g., DNFB)
-
Acetone and olive oil (or other suitable vehicle for the sensitizing/challenge agent)
-
Female BALB/c mice (8-10 weeks old)
-
Micrometer caliper
-
Gavage needles
Experimental Workflow:
Caption: Workflow for the mouse model of ear dermatitis.
Procedure:
-
Animal Acclimatization: Acclimatize female BALB/c mice for at least one week.
-
Sensitization:
-
On day 0, sensitize the mice by applying a solution of the sensitizing agent (e.g., 0.5% DNFB in acetone:olive oil 4:1) to a shaved area of the abdomen.
-
-
Challenge:
-
On day 5, challenge the mice by applying a lower concentration of the same agent (e.g., 0.2% DNFB) to both sides of one ear.
-
-
Treatment:
-
Measurement of Ear Swelling:
-
Measure the thickness of the challenged ear daily using a micrometer caliper, starting before the challenge on day 5 and continuing until the end of the experiment (e.g., day 11).
-
-
Data Analysis:
-
Calculate the change in ear thickness for each mouse by subtracting the pre-challenge measurement from the daily post-challenge measurements.
-
Compare the mean ear swelling in the this compound-treated group to the vehicle-treated group to determine the percentage reduction in inflammation.
-
Disclaimer: These protocols are intended for research purposes only and are based on publicly available information. Researchers should consult the primary literature and adapt these protocols as necessary for their specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for the Pharmacokinetic Assessment of ABBV-712 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-712 is a selective and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and immune signaling pathways.[1][2] As a member of the Janus kinase (JAK) family, TYK2 is implicated in the signal transduction of cytokines such as IL-12, IL-23, and Type I interferons, making it a promising target for the treatment of various autoimmune and inflammatory diseases.[1][3] This document provides a comprehensive overview of the pharmacokinetic (PK) properties of this compound in various animal models and offers detailed protocols for conducting similar preclinical assessments.
Data Presentation
The pharmacokinetic parameters of this compound have been evaluated in several animal species to predict its behavior in humans. The following tables summarize the key quantitative data obtained from these preclinical studies.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Reference |
| TYK2 EC50 (in vitro) | 0.195 µM | [1] |
| TYK2 JH2 EC50 | 0.01 µM | [2] |
| TYK2 Cells EC50 | 0.19 µM | [2] |
| Human Whole Blood EC50 | 0.17 µM | [2] |
| Selectivity for JAK1, JAK2, JAK3 (cell cultures) | EC50 > 25 µM | [1] |
| CYP3A4 Metabolism | Very low fraction metabolized | [1] |
| CYP3A4 Induction | Max 1.5-fold increase | [1] |
| Thermodynamic Solubility (pH 7.4) | 708 µM | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Reference |
| Unbound Clearance (CLu) | 4.1 L/h/kg | - | [1] |
| Volume of Distribution (Vss) | 1.9 L/kg | - | [1] |
| Half-life (t½) | 0.6 h | - | [1] |
| Oral Bioavailability (F) | - | 19% | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs and Monkeys
| Parameter | Dogs | Monkeys | Reference |
| Unbound Clearance (CLu) | 0.46 L/h/kg | 2.3 L/h/kg | [1] |
| Half-life (t½) | 4.5 h | 1.2 h | [1] |
| Oral Bioavailability (F) | 88% | 17% | [1] |
Table 4: Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value | Reference |
| Half-life (t½) | 2.9 h | [1] |
| Area Under the Curve (AUC) | 6.8 µg·h/mL | [1] |
| Oral Bioavailability (F) | 59% | [1] |
| Predicted Initial Human Dose | 350 mg | [1] |
Experimental Protocols
The following are detailed protocols for key experiments related to the pharmacokinetic assessment of this compound in animal models. These protocols are based on established methodologies in the field.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
2. Materials:
-
This compound
-
Wistar Hannover rats (male, 227–293 g) with jugular vein cannulas
-
Vehicle for intravenous formulation (e.g., 5% DMSO, 5% Cremophor, 90% saline)
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose in water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Freezer (-80°C)
3. Procedure: a. Animal Acclimation and Housing: i. House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least three days prior to the study. ii. Provide free access to food and water. b. Dosing: i. For intravenous administration, formulate this compound in the chosen vehicle to a final concentration for a 1 mg/kg dose at an administration volume of 1-2 mL/kg. Administer via the tail vein. ii. For oral administration, formulate this compound in 0.5% methylcellulose to a final concentration for a 1 mg/kg dose at an administration volume of 5-10 mL/kg. Administer by oral gavage. c. Blood Sampling: i. Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at the following time points post-dose:
- Intravenous: 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 hours.
- Oral: 0.25, 0.5, 1, 2, 4, 7, and 24 hours. ii. Place blood samples into EDTA-containing tubes and centrifuge to separate plasma. d. Sample Handling and Storage: i. Harvest plasma and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Equipment:
-
LC-MS/MS system (e.g., Triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
This compound reference standard
-
Internal standard (IS)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
96-well plates
-
Pipettes and tips
3. Procedure: a. Sample Preparation (Protein Precipitation): i. Thaw plasma samples and vortex to ensure homogeneity. ii. In a 96-well plate, add 50 µL of plasma sample. iii. Add 200 µL of acetonitrile containing the internal standard to each well. iv. Mix thoroughly and centrifuge to precipitate proteins. v. Transfer the supernatant to a clean 96-well plate for analysis. b. LC-MS/MS Analysis: i. Set up the LC method with an appropriate mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and flow rate to achieve good chromatographic separation. ii. Optimize the mass spectrometer parameters for this compound and the internal standard, including precursor and product ion transitions, collision energy, and other compound-specific settings. iii. Inject the prepared samples onto the LC-MS/MS system. c. Data Analysis: i. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Protocol 3: Pharmacokinetic Data Analysis
1. Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.
2. Software:
-
Pharmacokinetic analysis software (e.g., Phoenix® WinNonlin®)
3. Procedure: a. Data Input: i. Import the plasma concentration-time data for each animal into the software. b. Non-Compartmental Analysis (NCA): i. Perform NCA to determine the following parameters:
- Maximum observed plasma concentration (Cmax) and time to reach Cmax (Tmax).
- Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-inf).
- Terminal elimination half-life (t½).
- Clearance (CL) and Volume of distribution at steady state (Vss) for intravenous data.
- Apparent clearance (CL/F) and apparent volume of distribution (Vz/F) for oral data. c. Bioavailability Calculation: i. Calculate the oral bioavailability (F) using the following formula:
- F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
The following diagrams illustrate the signaling pathway of TYK2 and a general workflow for pharmacokinetic studies.
Caption: TYK2 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Preclinical Pharmacokinetic Studies.
References
Application Notes and Protocols for the Administration of ABBV-712 in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in common preclinical animal models: rats, dogs, and monkeys. The information is compiled from publicly available preclinical data and is intended to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound is an orally active, selective inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of various cytokines involved in immune and inflammatory responses, including IL-12, IL-23, and Type I interferons.[1][4][5] By selectively inhibiting TYK2, this compound aims to modulate these signaling pathways, offering a potential therapeutic approach for autoimmune and inflammatory diseases.[1][4]
TYK2 Signaling Pathway
The following diagram illustrates the general signaling pathway mediated by TYK2 and the point of intervention for this compound.
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
ABBV-712: A Potent and Selective TYK2 Inhibitor for Investigating Immune Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
ABBV-712 is a selective and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in immune and inflammatory signaling pathways.[1][2] As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signal transduction of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[3][4][5][6] Unlike other JAK inhibitors that target the active kinase domain, this compound uniquely targets the pseudokinase (JH2) domain of TYK2, leading to high selectivity over other JAK family members (JAK1, JAK2, and JAK3).[7][8] This specificity makes this compound an invaluable tool for researchers studying the precise role of TYK2-dependent signaling in autoimmune and inflammatory diseases.
These application notes provide detailed information on the biochemical and cellular activity of this compound, along with protocols for its use in preclinical research models.
Data Presentation
Biochemical and Cellular Activity
| Parameter | Value | Species/System | Reference |
| EC50 (TYK2 JH2 domain) | 0.01 µM | In vitro | [2][7] |
| EC50 (TYK2 cells) | 0.19 µM | Cellular Assay | [1][2][7] |
| EC50 (Human Whole Blood) | 0.17 µM | Ex vivo | [2] |
| Selectivity (EC50 for JAK1, JAK2, JAK3) | > 25 µM | Cell Cultures | [1] |
| Thermodynamic Solubility (pH 7.4) | 708 µM | In vitro | [1] |
In Vivo Efficacy in Mouse Models
| Model | Dosing | Effect | Reference |
| IL-12/IL-18 Induced IFN-γ Production | 30 mg/kg | 77% reduction in serum IFN-γ | [1] |
| 100 mg/kg | 84% reduction in serum IFN-γ | [1] | |
| 300 mg/kg | 95% reduction in serum IFN-γ | [1] | |
| 600 mg/kg | 99% reduction in serum IFN-γ | [1] | |
| Mouse Ear Dermatitis Model | 100 mg/kg (BID/QD for 5 days) | 61% reduction in ear thickness at day 11 | [1][2] |
Pharmacokinetic Profile
| Species | Parameter | Value | Reference |
| Rat | Unbound Clearance (i.v.) | 4.1 L/h/kg | [1] |
| Oral Bioavailability | 19% | [1] | |
| Half-life (t½) | 0.6 h | [1] | |
| Dog | Unbound Clearance | 0.46 L/h/kg | [1] |
| Oral Bioavailability | 88% | [1] | |
| Half-life (t½) | 4.5 h | [1] | |
| Monkey | Unbound Clearance | 2.3 L/h/kg | [1] |
| Oral Bioavailability | 17% | [1] | |
| Half-life (t½) | 1.2 h | [1] | |
| Predicted Human | Half-life (t½) | 2.9 h | [1] |
| Bioavailability | 59% | [1] |
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
Caption: TYK2-mediated cytokine signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro TYK2 Inhibition Assay
Caption: A generalized workflow for determining the in vitro potency of this compound.
Experimental Protocols
Protocol 1: In Vitro Cellular Assay for TYK2 Inhibition
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context.
Materials:
-
TYK2-dependent cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line engineered to express the requisite cytokine receptors).
-
This compound (stock solution in DMSO).
-
Cell culture medium appropriate for the chosen cell line.
-
Recombinant human cytokine (e.g., IL-12 or IL-23).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Reagents for protein quantification (e.g., BCA assay).
-
Antibodies for Western blotting or ELISA: anti-phospho-STAT, anti-total-STAT, and appropriate secondary antibodies.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Compound Treatment: Remove the medium from the cells and add the different concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-23) to each well to stimulate the TYK2 signaling pathway. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample.
-
Analysis:
-
Western Blot: Normalize protein concentrations and perform SDS-PAGE followed by Western blotting using antibodies against phospho-STAT and total-STAT.
-
ELISA: Use a phospho-STAT ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Plot the percentage of inhibition of STAT phosphorylation against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Mouse Model of IL-12/IL-18 Induced IFN-γ Production
Objective: To evaluate the in vivo efficacy of this compound in a cytokine-induced inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Recombinant murine IL-12 and IL-18.
-
Sterile saline.
-
Equipment for oral gavage and blood collection.
-
ELISA kit for mouse IFN-γ.
Procedure:
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (vehicle control and various doses of this compound).
-
Compound Administration: Administer a single oral dose of this compound or vehicle to the respective groups.
-
Cytokine Challenge: One hour after compound administration, inject the mice intraperitoneally with a combination of IL-12 and IL-18 to induce IFN-γ production.
-
Blood Collection: At a specified time point post-cytokine challenge (e.g., 6-8 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
IFN-γ Measurement: Measure the concentration of IFN-γ in the serum samples using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the mean serum IFN-γ concentration for each treatment group. Determine the percentage of inhibition of IFN-γ production for each this compound dose group compared to the vehicle control group.
Conclusion
This compound is a highly selective and potent TYK2 inhibitor that serves as a critical research tool for dissecting the roles of TYK2-mediated signaling in health and disease. Its unique mechanism of targeting the pseudokinase domain provides a significant advantage in achieving selectivity over other JAK family members. The data and protocols presented here offer a foundation for researchers to effectively utilize this compound in their studies of immune regulation and for the development of novel therapeutics for autoimmune and inflammatory disorders.
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bms.com [bms.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating ABBV-712 in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration.[1][2] The pathogenesis is largely driven by the Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis.[3][4][5] IL-23, a key cytokine, signals through its receptor to activate the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2) and JAK2.[6] This activation leads to the differentiation and expansion of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22, driving the characteristic psoriatic phenotype.[7][8]
ABBV-712 is a selective TYK2 inhibitor that targets the regulatory pseudokinase domain, offering a targeted approach to disrupt this key inflammatory cascade.[6] By inhibiting TYK2, this compound blocks the signaling downstream of IL-23 and IL-12, making it a promising therapeutic candidate for autoimmune diseases like psoriasis.[6]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of psoriasis.
Mechanism of Action: TYK2 Inhibition in Psoriasis
TYK2 is a critical component of the IL-23 receptor signaling pathway in immune cells. Upon IL-23 binding, TYK2 and JAK2 are activated, leading to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the expression of RORγt, the master transcription factor for Th17 cell differentiation. These Th17 cells then release IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, inflammation, and the production of antimicrobial peptides and chemokines, perpetuating the inflammatory loop. This compound selectively inhibits TYK2, thereby blocking this entire downstream cascade.
Caption: IL-23/TYK2 signaling pathway and the inhibitory action of this compound.
| In Vitro Application: Cytokine-Induced Keratinocyte Model
This protocol describes the use of an in vitro psoriasis model using HaCaT cells, an immortalized human keratinocyte line. The cells are stimulated with a pro-inflammatory cytokine cocktail (M5) to induce a psoriasis-like phenotype, which is ideal for screening the anti-inflammatory effects of compounds like this compound.[9]
Experimental Workflow
Caption: Workflow for evaluating this compound in cytokine-stimulated HaCaT cells.
Detailed Protocol
Materials:
-
HaCaT (human keratinocyte) cell line
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin[10]
-
Recombinant Human Cytokine Mix (M5): IL-17A, IL-22, IL-1α, Oncostatin M, TNF-α (10 ng/mL each)[9]
-
This compound (stock solution in DMSO)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit and SYBR Green for qPCR
-
ELISA kits for IL-6 and IL-8
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HaCaT cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Pre-treatment: The next day, replace the medium with fresh serum-free DMEM. Prepare serial dilutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). Add the compound or vehicle to the respective wells and incubate for 1 hour.
-
Cytokine Stimulation: Prepare the M5 cytokine cocktail in serum-free DMEM and add it to all wells (except the unstimulated control) to a final concentration of 10 ng/mL for each cytokine.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis via ELISA. Store at -80°C.
-
Cell Lysate: Wash the remaining cells with PBS, then add TRIzol reagent directly to the wells to lyse the cells for RNA extraction.
-
-
Endpoint Analysis:
-
ELISA: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to measure the relative gene expression of psoriasis-associated markers such as DEFB4, S100A7, and IL8. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
Representative Data
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in M5-Stimulated HaCaT Cells
| Treatment Group | DEFB4 (Fold Change) | S100A7 (Fold Change) | IL8 (Fold Change) |
|---|---|---|---|
| Unstimulated Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| M5 + Vehicle | 45.2 ± 5.1 | 88.6 ± 9.3 | 150.4 ± 15.2 |
| M5 + this compound (1 nM) | 40.1 ± 4.5 | 75.3 ± 8.1 | 135.2 ± 12.9 |
| M5 + this compound (10 nM) | 22.5 ± 2.8 | 42.1 ± 5.0 | 70.8 ± 7.5 |
| M5 + this compound (100 nM) | 8.3 ± 1.1 | 15.7 ± 2.2 | 25.1 ± 3.1 |
| M5 + this compound (1 µM) | 2.1 ± 0.4 | 4.9 ± 0.8 | 7.3 ± 1.0 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Cytokine Secretion from M5-Stimulated HaCaT Cells
| Treatment Group | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
|---|---|---|
| Unstimulated Control | 50 ± 8 | 120 ± 15 |
| M5 + Vehicle | 2850 ± 310 | 8500 ± 920 |
| M5 + this compound (1 nM) | 2540 ± 280 | 7850 ± 850 |
| M5 + this compound (10 nM) | 1480 ± 160 | 4300 ± 480 |
| M5 + this compound (100 nM) | 620 ± 75 | 1850 ± 210 |
| M5 + this compound (1 µM) | 150 ± 25 | 450 ± 60 |
Data are presented as mean ± SEM.
| In Vivo Application: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced model is a robust and widely used preclinical model that recapitulates key features of human psoriasis, including skin thickening, scaling (hyperkeratosis), redness (erythema), and immune cell infiltration.[11][12] The inflammation is dependent on the IL-23/IL-17 axis, making it highly relevant for testing TYK2 inhibitors.[3][4]
Experimental Workflow
Caption: Workflow for evaluating this compound in the IMQ-induced psoriasis mouse model.
Detailed Protocol
Materials:
-
8-10 week old BALB/c or C57BL/6 mice[3]
-
Imiquimod cream (5%, Aldara)
-
Calipers for ear thickness measurement
-
This compound formulated for oral gavage or topical application
-
Positive control (e.g., Clobetasol propionate topical cream)
-
Vehicle control
-
Materials for tissue homogenization, histology (H&E staining), and cytokine analysis (ELISA/Multiplex)
Procedure:
-
Acclimatization & Preparation: Acclimatize mice for one week. The day before induction (Day -1), shave the dorsal skin of each mouse.
-
Disease Induction: For 7 consecutive days (Day 0 to Day 6), apply 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of each mouse.[3]
-
Treatment Administration:
-
Divide mice into groups (n=8-10 per group): Naive (no treatment), Vehicle, this compound (low dose), this compound (high dose), Positive Control.
-
Administer treatments daily from Day 0 to Day 6. This compound can be given via oral gavage or applied topically 2-4 hours after IMQ application.
-
-
Clinical Assessment:
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
-
PASI Scoring: Score the back skin daily for erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 4=severe). The cumulative score (max 12) is the Psoriasis Area and Severity Index (PASI) score.
-
Body Weight: Monitor body weight daily as an indicator of systemic toxicity.
-
-
Tissue Collection and Analysis (Day 7):
-
Euthanize mice and collect the treated ear and dorsal skin samples.
-
Histology: Fix a portion of the skin/ear tissue in formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Homogenize the remaining tissue to measure levels of key cytokines (e.g., IL-17A, IL-22, IL-23) via ELISA or multiplex assay.
-
Representative Data
Table 3: Effect of this compound on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)
| Treatment Group | Ear Thickness Increase (mm) | Cumulative PASI Score (0-12) |
|---|---|---|
| Vehicle | 0.25 ± 0.03 | 9.8 ± 0.7 |
| This compound (10 mg/kg, oral) | 0.18 ± 0.02 | 6.5 ± 0.5 |
| This compound (30 mg/kg, oral) | 0.11 ± 0.01 | 3.2 ± 0.4 |
| Clobetasol (0.1%, topical) | 0.09 ± 0.01 | 2.5 ± 0.3 |
Data are presented as mean ± SEM.
Table 4: Effect of this compound on Skin Cytokine Levels (Day 7)
| Treatment Group | IL-17A (pg/mg tissue) | IL-22 (pg/mg tissue) |
|---|---|---|
| Vehicle | 155 ± 18 | 210 ± 25 |
| This compound (10 mg/kg, oral) | 105 ± 12 | 145 ± 19 |
| This compound (30 mg/kg, oral) | 45 ± 6 | 60 ± 8 |
| Clobetasol (0.1%, topical) | 30 ± 5 | 42 ± 6 |
Data are presented as mean ± SEM.
Conclusion
The described in vitro and in vivo models provide a robust framework for characterizing the therapeutic potential of the selective TYK2 inhibitor this compound for psoriasis. The cytokine-stimulated keratinocyte model allows for the rapid assessment of the compound's direct anti-inflammatory effects on skin cells. The imiquimod-induced mouse model offers a comprehensive preclinical system to evaluate efficacy in reducing clinical signs of psoriasis and modulating the underlying immune pathology.[11] Together, these protocols enable a thorough investigation of this compound's mechanism and efficacy, supporting its further development as a targeted therapy for psoriasis.
References
- 1. Contribution of In Vivo and Organotypic 3D Models to Understanding the Role of Macrophages and Neutrophils in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models in the Research Process of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. imavita.com [imavita.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential marker genes for psoriasis revealed based on single-cell sequencing and Mendelian randomization analysis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. imavita.com [imavita.com]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Troubleshooting & Optimization
ABBV-712 Technical Support Center: Off-Target Effects and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information is compiled from publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It specifically targets the pseudokinase (JH2) domain of TYK2, offering a distinct mechanism from ATP-competitive kinase inhibitors and contributing to its selectivity.[1][2] This inhibition disrupts the signaling of key cytokines such as IL-12 and IL-23, which are implicated in various autoimmune and inflammatory diseases.
Q2: What are the major off-target toxicities observed with this compound in preclinical studies?
A2: The principal off-target toxicity identified in preclinical rat studies is myocardial necrosis.[3][4] This is considered secondary to hemodynamic changes, specifically a decrease in mean arterial pressure and an increase in heart rate.[3][4]
Q3: Is the observed cardiac toxicity related to the inhibition of TYK2?
Q4: What is the proposed mechanism for the off-target hemodynamic effects?
A4: The hemodynamic effects are thought to be caused by a compound-related effect on vascular relaxation, which is mediated by the endothelium.[3][4]
Q5: Has this compound shown any direct cytotoxicity to cardiomyocytes?
A5: In vitro studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated that the observed cardiac pathology is unrelated to direct cytotoxicity.[3][4]
Troubleshooting Guide
Issue: Unexpected cardiovascular effects observed in in-vivo experiments.
Possible Cause: Off-target effects of this compound leading to vasodilation and reflex tachycardia.
Troubleshooting Steps:
-
Monitor Hemodynamics: Continuously monitor blood pressure and heart rate in animal models. Telemetry is the recommended method for accurate, real-time data collection.
-
Control for Beta-Adrenergic Effects: Co-administration of a beta-blocker, such as atenolol, has been shown to prevent the increased heart rate and subsequent myocardial necrosis in rats.[3][4] This can help to isolate the direct vascular effects of this compound.
-
Histopathological Analysis: Conduct thorough histopathological examination of cardiac tissue to assess for signs of myocardial necrosis.
Issue: In-vitro assay results are inconsistent with in-vivo toxicity findings.
Possible Cause: The in-vitro model may not fully recapitulate the complex physiological interactions leading to the observed in-vivo toxicity. The toxicity of this compound is not due to direct cellular cytotoxicity but rather a systemic hemodynamic effect.
Troubleshooting Steps:
-
Select Appropriate In-Vitro Models:
-
For assessing direct cardiotoxicity, continue to use hiPSC-CMs. However, be aware that these assays may not predict toxicities arising from hemodynamic changes.
-
To investigate the mechanism of vasodilation, utilize isolated tissue models such as rat aortic rings. This allows for the direct assessment of effects on vascular tone.
-
-
Consider Endothelial Cell Co-culture: Since the vasorelaxation is endothelium-mediated, ensure your in-vitro vascular models include functional endothelial cells.
Data Summary
Table 1: In-Vitro Potency of this compound
| Assay System | Parameter | Value (µM) |
| TYK2 JH2 Domain | EC50 | 0.01[1] |
| TYK2 Cellular Assay | EC50 | 0.19[1] |
| Human Whole Blood | EC50 | 0.17[1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Bioavailability (%) |
| Rat | p.o. | 1 | 0.6 | 19[5] |
| Rat | i.v. | 1 | - | -[5] |
| Dog | p.o. | - | 4.5 | 88[5] |
| Monkey | p.o. | - | 1.2 | 17[5] |
Experimental Protocols
Human iPSC-Cardiomyocyte (hiPSC-CM) Cytotoxicity Assay (General Protocol)
Note: A specific protocol for this compound has not been publicly disclosed. This is a general protocol based on standard methods.[6][7][8][9][10]
-
Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until a confluent, spontaneously beating monolayer is formed.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve a range of final concentrations.
-
Dosing: Add the diluted this compound or vehicle control to the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Endpoint Measurement: Assess cell viability using a validated method, such as:
-
ATP Assay (e.g., CellTiter-Glo®): Measures cellular metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Real-Time Cell Analysis (e.g., xCELLigence): Monitors changes in cell impedance.
-
Isolated Rat Aorta Relaxation Assay (General Protocol)
Note: A specific protocol for this compound has not been publicly disclosed. This is a general protocol based on standard methods.[11][12]
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm). Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the aortic rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-induced contraction.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate the off-target toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. This compound-induced cardiac pathology in rats is related to off-target-driven acute vasodilation, tachycardia, and increased cardiac contractility | Toxicological Sciences | Oxford Academic [academic.oup.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 6. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palytoxin-induced endothelium-dependent relaxation in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-712 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It functions by binding to the pseudokinase (JH2) domain of TYK2, leading to the stabilization of this regulatory domain and allosteric inhibition of the enzyme. This selective inhibition of TYK2 modulates signaling pathways of key cytokines involved in autoimmune and inflammatory diseases, such as IL-12, IL-23, and Type I interferons.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in various common laboratory solvents. The following table summarizes the available solubility data.
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound.
-
Solution 1: Use the appropriate solvent. Based on available data, DMSO is a highly effective solvent for this compound.[1] For aqueous solutions, consider preparing a high-concentration stock in DMSO first and then diluting it with your aqueous buffer.
-
Solution 2: Use sonication. For DMSO, the use of ultrasonication may be necessary to achieve a concentration of 250 mg/mL.[1]
-
Solution 3: Use fresh, high-quality solvents. Hygroscopic solvents like DMSO can absorb moisture, which may impact the solubility of the compound. Always use newly opened or properly stored anhydrous solvents.[1]
Problem: I am observing precipitation of this compound in my aqueous experimental media.
-
Solution 1: Check the final concentration. The thermodynamic solubility of this compound in pH 7.4 buffer is 708 µM.[2] Ensure your final experimental concentration does not exceed this limit.
-
Solution 2: Adjust the DMSO concentration. When diluting a DMSO stock solution into an aqueous medium, the final concentration of DMSO should be kept as low as possible to avoid precipitation and potential solvent-induced effects on your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.
-
Solution 3: Prepare fresh dilutions. It is recommended to prepare fresh dilutions of this compound in your experimental media for each experiment to minimize the risk of precipitation over time.
Problem: I am concerned about the stability of this compound in my experimental setup.
-
Solution 1: Protect from light. While specific photostability data is not available, it is good laboratory practice to protect solutions containing drug compounds from direct light to prevent potential photodegradation.
-
Solution 2: Maintain appropriate pH. The reported thermodynamic solubility is at pH 7.4.[2] Significant deviations from this pH may affect the stability and solubility of the compound. If your experimental conditions require a different pH, it is advisable to perform a preliminary stability test.
-
Solution 3: Minimize freeze-thaw cycles. As recommended for stock solutions, repeated freezing and thawing can lead to degradation. Aliquoting is a crucial step to maintain the integrity of the compound.[1]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (552.49 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| pH 7.4 Buffer | 708 µM | Thermodynamic solubility.[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Note: The following are generalized protocols based on common laboratory practices. Specific experimental conditions should be optimized for your particular application.
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and optional sonicator.
-
Procedure:
-
Weigh the required amount of this compound powder using a precision balance. For 1 mL of a 10 mM solution, you will need 4.525 mg of this compound (Molecular Weight: 452.50 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
-
Visualizations
Caption: TYK2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Preparing and Using this compound.
References
Optimizing ABBV-712 Concentration for Cell Culture: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABBV-712?
A1: this compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It uniquely targets the pseudokinase domain of TYK2, offering high selectivity over other JAK family members like JAK1, JAK2, and JAK3.[2][3][4] By inhibiting TYK2, this compound disrupts the signal transduction of key cytokines involved in immune and inflammatory responses, such as IL-12 and IL-23, making it a valuable tool for research in autoimmune diseases.[2][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment ranging from 0.01 µM to 10 µM. Based on published data, the EC50 of this compound is 0.19 µM in TYK2-dependent cellular assays and 0.17 µM in human whole blood.[1] Therefore, a range spanning a log below and a log above this value should capture the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. To maintain stability, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage, a solution can be kept at -20°C for up to one month, and for long-term storage, at -80°C for up to six months.[1]
Q4: Is this compound selective for TYK2 over other JAK kinases?
A4: Yes, this compound demonstrates high selectivity for TYK2. In cell-based assays, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, which is significantly higher than the EC50 for TYK2 (0.195 µM).[3] This selectivity is attributed to its mechanism of targeting the TYK2 pseudokinase domain.[2]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure a consistent cell seeding density across all experiments. Perform cell counts before plating and allow cells to adhere and enter a logarithmic growth phase before adding this compound.
-
-
Possible Cause: Instability of the compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
-
Possible Cause: Variation in incubation time.
-
Solution: Standardize the incubation time with this compound across all experiments. Longer incubation times can sometimes lead to lower IC50 values.[5]
-
Issue 2: No significant inhibition observed at expected concentrations.
-
Possible Cause: The chosen cell line has low or no TYK2 expression or the pathway is not active.
-
Solution: Confirm TYK2 expression in your cell line using techniques like Western blot or qPCR. Ensure that the signaling pathway you are investigating is active in your chosen cell model.
-
-
Possible Cause: The experimental endpoint is not sensitive to TYK2 inhibition.
-
Solution: Verify that your assay readout is downstream of TYK2 signaling. For example, if studying IL-23 signaling, measure the phosphorylation of STAT3.
-
-
Possible Cause: Incorrect preparation or degradation of this compound.
-
Solution: Prepare a fresh stock solution of this compound from powder. Verify the concentration and purity of the stock if possible.
-
Issue 3: Observed cell toxicity at concentrations needed for TYK2 inhibition.
-
Possible Cause: Off-target effects of the compound at high concentrations.
-
Solution: Perform a dose-response curve and compare the concentration required for the desired inhibitory effect with the concentration causing toxicity. If these concentrations are very close, consider using a lower concentration for a longer duration or exploring a different inhibitor. While this compound is highly selective, off-target effects can occur at high concentrations.[6]
-
-
Possible Cause: The cell line is particularly sensitive to the vehicle (e.g., DMSO).
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Data Presentation
Table 1: In Vitro Potency of this compound
| System | Parameter | Value (µM) |
| TYK2 JH2 Domain | EC50 | 0.01[1] |
| TYK2-dependent Cells | EC50 | 0.19[1] |
| Human Whole Blood | EC50 | 0.17[1] |
| JAK1, JAK2, JAK3 (in cell culture) | EC50 | > 25[3] |
Table 2: Summary of this compound Pharmacokinetics in Preclinical Models
| Species | Route | Bioavailability (%) | Half-life (h) |
| Rat | p.o. | 19 | 0.6[3] |
| Dog | p.o. | 88 | 4.5[3] |
| Monkey | p.o. | 17 | 1.2[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in complete cell culture medium to create a range of concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for IC50 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: ABBV-712 Experimental Variability
Welcome to the technical support center for ABBV-712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common sources of experimental variability when working with this selective TYK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro biochemical assay (e.g., Fluorescence Polarization) shows high potency for this compound, but the cellular assay (e.g., pSTAT Western Blot) results are significantly weaker. What could be the cause?
A: This is a common observation in drug discovery and several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are much higher (in the millimolar range). As this compound is an allosteric inhibitor that targets the pseudokinase domain, high cellular ATP concentrations are less likely to be the primary cause of a potency shift compared to ATP-competitive inhibitors. However, cellular factors can still influence the conformational state of TYK2, which may affect this compound binding.
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Compound Stability: The compound may be unstable in cell culture media over the course of the experiment. Consider assessing the stability of this compound in your specific media conditions over time using methods like HPLC or LC-MS.[1]
-
Protein Binding: this compound may bind to serum proteins in the cell culture media, reducing the free concentration available to enter the cells and interact with TYK2.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
Troubleshooting Steps:
-
Optimize Cellular Assay Conditions: Ensure that the cell line used has an active JAK-STAT pathway and that the cytokine stimulation is optimal for detecting a robust pSTAT signal.[1]
-
Vary Incubation Times: Experiment with different pre-incubation times for this compound to allow for sufficient cell penetration.
-
Reduce Serum Concentration: If possible, perform the assay in reduced-serum or serum-free media to minimize protein binding effects.
-
Use Efflux Pump Inhibitors: To test for cellular efflux, co-incubate with known efflux pump inhibitors.
Q2: I am observing high variability in my cell-based assay results between wells or experiments. What are some common sources of this variability?
A: High variability in cell-based assays can stem from several factors:[1]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and other reagents. To mitigate this, consider not using the outermost wells or filling them with sterile PBS or media.
-
Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and subsequent steps.
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate results. When adding or removing solutions, dispense liquids gently against the side of the well.
-
Cell Passage Number: Use cells with a consistent and low passage number, as immortalized cell lines can exhibit genetic drift over time, leading to inconsistent results.[2]
Q3: How can I confirm that this compound is engaging with TYK2 inside the cell?
A: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[3] This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[3]
Troubleshooting CETSA:
-
No Thermal Shift Observed: This could be due to the compound not binding to the target in the cellular environment, or the binding not inducing a significant change in thermal stability.[3]
-
Irregular Melt Curves: This can be caused by issues with protein detection or buffer components interfering with the assay.[4]
-
Discrepancy between CETSA and Functional Assays: A thermal shift confirms binding, but not necessarily inhibition. The potency observed in CETSA may differ from functional assays.[3][5]
Q4: I am concerned about potential off-target effects of this compound. How can I assess its selectivity?
A: While this compound is designed to be a selective TYK2 inhibitor, it is crucial to experimentally verify its selectivity profile.
Assessing Selectivity:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
JAK Family Selectivity Assays: Perform cellular assays that are dependent on other JAK family members (JAK1, JAK2, JAK3) to confirm the selectivity for TYK2-mediated signaling. For example, assess the effect of this compound on IL-6 signaling (JAK1/2 dependent) or IL-2 signaling (JAK1/3 dependent).[6]
-
Dose-Response Curves: A clear dose-dependent effect that correlates with the IC50 for TYK2 suggests on-target activity. Off-target effects may appear at higher concentrations.[4]
-
Rescue Experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[4]
Q5: What are the recommended storage and handling conditions for this compound?
A: Proper storage and handling are critical for maintaining the integrity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2][7]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7]
-
Solubility: this compound is soluble in DMSO.[7] For stock solutions, use freshly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[7]
-
Freeze-Thaw Cycles: To prevent degradation, aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Data Presentation
Table 1: Preclinical Potency of this compound
| Assay Type | Target/System | EC50 (µM) | Reference |
| Biochemical Assay | TYK2 JH2 Domain | 0.01 | [7] |
| Cell-Based Assay | TYK2 Cells | 0.19 | [7] |
| Human Whole Blood Assay | - | 0.17 | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Unbound Clearance (L/h/kg) | T1/2 (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |
| p.o. and i.v. | 1 | 4.1 | 0.6 | 1.9 | 19 | [8] |
Experimental Protocols
Protocol 1: Cellular Assay for TYK2 Inhibition (STAT Phosphorylation Western Blot)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., a human T-cell line like Kit225) to 70-80% confluency. For cytokine stimulation experiments, serum-starve the cells for 4-6 hours prior to the experiment.[1][6]
-
Inhibitor Pre-treatment: Pre-treat the cells with a dose range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).[1]
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through TYK2, such as IL-23 or IFNα, for a short period (e.g., 20 minutes).[6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the relevant STAT protein (e.g., p-STAT3 for IL-23 stimulation).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal (by stripping and re-probing the membrane for total STAT) or a loading control like GAPDH.
Protocol 2: Biochemical Assay for TYK2 JH2 Domain Binding (Fluorescence Polarization)
Objective: To measure the direct binding of this compound to the TYK2 pseudokinase (JH2) domain.
Methodology:
-
Assay Setup: This assay is typically performed in a 384-well, non-binding surface black plate.
-
Reagents:
-
Purified recombinant human TYK2 JH2 domain.
-
A fluorescently labeled probe that binds to the JH2 domain.
-
Assay buffer.
-
-
Assay Principle: The assay is based on the competition between this compound and the fluorescent probe for binding to the TYK2 JH2 domain. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger TYK2 JH2 protein, its rotation slows, and the fluorescence polarization increases. This compound will displace the probe, causing a decrease in fluorescence polarization.
-
Procedure:
-
Add a fixed concentration of the TYK2 JH2 protein to all wells.
-
Add a serial dilution of this compound or vehicle control.
-
Add a fixed concentration of the fluorescent probe.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. | Read by QxMD [read.qxmd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
ABBV-712 Technical Support Center: Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the best practices for the storage and handling of ABBV-712. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this selective TYK2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and efficacy. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.[1][2][3]
2. How should this compound be handled safely in the laboratory?
Safe handling of this compound is essential to prevent accidental exposure. It is recommended to handle the compound in a well-ventilated area.[3] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn.[3] Avoid inhalation of the powder and contact with eyes and skin.[3]
3. What is the shelf life of this compound?
The shelf life of this compound varies based on its form (powder or in solvent) and storage temperature. When stored as a powder at -20°C, it is stable for up to 3 years, and at 4°C, for up to 2 years.[1][2] In a solvent, it can be stored for up to 6 months at -80°C and for 1 month at -20°C.[1][2]
4. How do I properly reconstitute this compound?
This compound is soluble in DMSO.[1] For reconstitution, it is recommended to use ultrasonic assistance to ensure complete dissolution.[1] It is important to note that DMSO is hygroscopic and can impact the solubility of the compound.[1]
5. How can I prevent degradation of this compound in solution?
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[1] Store these aliquots at the recommended temperature of -80°C for long-term storage or -20°C for short-term storage.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and stability of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Reconstitution of this compound Powder
This protocol outlines the steps for reconstituting powdered this compound for in vitro experiments.
-
Preparation: Bring the vial of this compound powder to room temperature before opening.
-
Solvent Addition: Add the desired volume of DMSO to the vial.[1]
-
Dissolution: To aid dissolution, use an ultrasonic bath until the solution is clear and all particulate matter is dissolved.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2]
Visual Guides
Diagram 1: this compound Storage and Handling Workflow
References
Navigating Unexpected Outcomes with ABBV-712: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-712, a selective TYK2 inhibitor. The information is designed to help users address specific issues they may encounter during their experiments.
Troubleshooting Guide
This section addresses potential unexpected results and offers step-by-step guidance to investigate and resolve them.
Issue 1: Unexpected Cardiovascular Effects Observed in In Vivo Models
Question: We observed unexpected cardiovascular effects, such as decreased blood pressure and increased heart rate, in our animal models following administration of this compound. Is this a known effect?
Answer: Yes, unexpected hemodynamic changes have been reported in preclinical rat models. These effects are considered off-target and not related to the intended TYK2 inhibition. Investigative studies have shown that this compound can cause decreased mean arterial pressure and a compensatory increase in heart rate.[1] In some cases, this has been associated with secondary myocardial necrosis.[1]
Troubleshooting Steps:
-
Monitor Hemodynamic Parameters: Implement continuous monitoring of blood pressure and heart rate in your in vivo experiments.
-
Co-administration with a Beta-Blocker: Consider co-administration of a beta-blocker like atenolol. Pre-dosing with atenolol has been shown to prevent the hemodynamic changes and subsequent myocardial necrosis observed in rats.[1]
-
In Vitro Vasculature Assays: To investigate the mechanism further, consider conducting in vitro experiments on isolated aorta to assess for endothelium-mediated vascular relaxation.[1]
-
Evaluate TYK2 Knockout Models: To confirm the off-target nature of the effect, similar hemodynamic responses would be expected in both wild-type and TYK2 knockout animals administered this compound.[1]
Logical Troubleshooting Workflow for Cardiovascular Effects
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
Issue 2: Variability in Pharmacokinetic (PK) Profiles Across Species
Question: We are observing significant differences in the pharmacokinetic parameters of this compound between our rodent and non-rodent models. Is this expected?
Answer: Yes, variability in the pharmacokinetic profile of this compound across different species has been documented. For instance, the oral bioavailability and half-life have been shown to differ between rats, dogs, and monkeys.[2]
Data Summary: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Dog | Monkey | Predicted Human |
| Dose (p.o.) | 1 mg/kg | N/A | N/A | 350 mg |
| Oral Bioavailability | 19% | 88% | 17% | 59% |
| Half-life (t½) | 0.6 h | 4.5 h | 1.2 h | 2.9 h |
| Unbound Clearance | 4.1 L/h/kg | 0.46 L/h/kg | 2.3 L/h/kg | N/A |
| Volume of Distribution (Vss) | 1.9 L/kg | N/A | N/A | N/A |
| Data sourced from BioWorld, 2023.[2] |
Troubleshooting and Experimental Considerations:
-
Species-Specific Dosing: Dosing regimens should be carefully selected based on the specific PK profile in the chosen animal model.
-
Metabolic Stability: Investigate species differences in metabolism, for example, by conducting in vitro microsomal stability assays. This compound has been reported to have a low fraction metabolized by CYP3A4.[2]
-
Formulation: Ensure the formulation is appropriate for the species being studied to optimize absorption. The thermodynamic solubility of this compound is approximately 708 µM in pH 7.4 buffer.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2).[3][4] It functions by binding to and stabilizing the pseudokinase (JH2) domain of TYK2, which is a distinct mechanism from ATP-competitive inhibitors that target the active kinase domain.[3][4] This allosteric inhibition helps to achieve high selectivity for TYK2.
TYK2 Signaling Pathway
Caption: Simplified TYK2 signaling pathway inhibited by this compound.
Q2: How selective is this compound for TYK2 compared to other JAK family kinases?
A2: this compound exhibits high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). In cellular assays, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, indicating low activity against these kinases.[2]
Data Summary: In Vitro Potency and Selectivity of this compound
| Target | Assay | EC50 (µM) |
| TYK2 | JH2 Domain Binding | 0.01 |
| TYK2 | Cellular Assay | 0.19 |
| TYK2 | Human Whole Blood | 0.17 |
| JAK1 | Cellular Assay | > 25 |
| JAK2 | Cellular Assay | > 25 |
| JAK3 | Cellular Assay | > 25 |
| Data sourced from Probechem Biochemicals, MedchemExpress.com, and BioWorld.[2][3][5] |
Q3: Has this compound been tested in clinical trials?
A3: this compound has entered early clinical development.[2] However, recent updates on its clinical progress have not been reported.[2] It is important not to confuse this compound with ABT-712, a different compound from AbbVie that was evaluated for chronic low back pain.[6][7][8]
Experimental Protocols
IL-12/IL-18-Induced IFN-γ Mouse Model
This model is used to assess the in vivo efficacy of TYK2 inhibitors in modulating cytokine production.
Methodology:
-
Animal Model: Use appropriate mouse strain (e.g., C57BL/6).
-
Compound Administration: Administer this compound orally at various doses (e.g., 30, 100, 300, and 600 mg/kg).[2]
-
Induction of IFN-γ: Shortly after compound administration, challenge the mice with an intraperitoneal injection of recombinant murine IL-12 and IL-18 to induce IFN-γ production.
-
Sample Collection: Collect blood samples at a specified time point post-challenge (e.g., 6 hours).
-
Analysis: Measure serum IFN-γ levels using a validated method such as ELISA.
-
Results: this compound has been shown to dose-dependently reduce serum IFN-γ levels in this model.[2]
Data Summary: In Vivo Efficacy of this compound in the IFN-γ Mouse Model
| This compound Dose (mg/kg) | Reduction in Serum IFN-γ |
| 30 | 77% |
| 100 | 84% |
| 300 | 95% |
| 600 | 99% |
| Data sourced from BioWorld, 2023.[2] |
Mouse IL-23 Minicircle-Induced Ear Dermatitis Model
This model is used to evaluate the anti-inflammatory effects of TYK2 inhibitors in a dermal inflammation context.
Methodology:
-
Animal Model: Use an appropriate mouse strain.
-
Induction of Dermatitis: Induce ear inflammation by intradermal injection of an IL-23 minicircle DNA construct.
-
Compound Administration: Administer this compound orally (e.g., 100 mg/kg) on a defined schedule (e.g., once or twice daily for several days).[5]
-
Assessment of Inflammation: Measure ear thickness daily using a caliper.
-
Analysis: Compare the change in ear thickness between the vehicle-treated and this compound-treated groups.
-
Results: this compound has been shown to reduce ear thickness in this model, demonstrating its anti-inflammatory properties.[2][5] For example, at 100 mg/kg, a 61% reduction in ear thickness was observed at day 11 post-administration.[2]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 3. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study Details Page [abbvieclinicaltrials.com]
- 7. Study Details Page [abbvieclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
ABBV-712 & CYP3A4: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the CYP3A4 metabolism of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound metabolism by CYP3A4?
A: Preclinical data indicate that this compound has a very low fraction of metabolism mediated by CYP3A4.[1] This suggests that CYP3A4 plays a minor role in the overall clearance of the compound.
Q2: Does this compound induce or inhibit CYP3A4?
A: this compound exhibits weak potential for CYP3A4 induction. In preclinical studies, the maximum observed CYP3A4 induction fold increase was 1.5%.[1] This low level of induction suggests a minimal risk of clinically significant drug-drug interactions (DDIs) where this compound would decrease the exposure of co-administered CYP3A4 substrates. Information on the inhibitory potential of this compound on CYP3A4 is not prominently available in the public domain, but its low metabolic involvement suggests it is unlikely to be a potent inhibitor.
Q3: What is the current clinical development status of this compound?
A: this compound, a selective TYK2 inhibitor, has been in Phase 1 clinical development for the treatment of psoriasis.[2] However, recent updates on its development status are limited. An article from late 2023 noted that while it had entered early clinical development, no recent progress had been reported.[1] As of September 2025, this compound is not explicitly listed in AbbVie's public pipeline.
Q4: What are the implications of this compound's low CYP3A4 metabolism for clinical studies?
A: The low reliance of this compound on CYP3A4 for its metabolism is a favorable characteristic. It suggests a lower likelihood of variability in drug exposure due to genetic polymorphisms in the CYP3A4 gene or co-administration with strong CYP3A4 inhibitors or inducers. This simplifies dosing and reduces the potential for DDIs.
Q5: Are there any known drug-drug interactions involving this compound and CYP3A4 modulators?
A: There is no publicly available clinical data detailing specific drug-drug interaction studies of this compound with CYP3A4 inhibitors or inducers in humans. However, based on preclinical data showing minimal CYP3A4 involvement in its metabolism and weak induction potential, the risk of clinically significant DDIs is predicted to be low.
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in in vitro CYP3A4 metabolism assays with this compound.
-
Possible Cause: Low turnover of this compound by CYP3A4. Given that a very low fraction of this compound is metabolized by CYP3A4, detecting a consistent metabolic signal can be challenging.
-
Troubleshooting Steps:
-
Increase Protein Concentration: Use a higher concentration of human liver microsomes or recombinant CYP3A4 enzyme in your incubation.
-
Extend Incubation Time: A longer incubation period may be necessary to generate a detectable amount of metabolite.
-
Highly Sensitive Analytical Method: Employ a highly sensitive LC-MS/MS method for the detection of potential metabolites.
-
Positive Controls: Ensure that your assay is performing correctly by running a known CYP3A4 substrate with a high turnover rate (e.g., midazolam, testosterone) in parallel.
-
Issue 2: Difficulty in assessing the CYP3A4 induction potential of this compound in cultured hepatocytes.
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Possible Cause: The weak induction effect of this compound may be close to the limit of detection of the assay.
-
Troubleshooting Steps:
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Use Multiple Donors: Test this compound in cryopreserved hepatocytes from multiple donors to account for inter-individual variability in induction response.
-
Optimize Concentration Range: Ensure the tested concentrations of this compound are appropriate and not causing cytotoxicity, which could mask a weak induction signal. A concurrent cytotoxicity assay is recommended.
-
Sensitive Readout: Measure CYP3A4 mRNA levels by qRT-PCR in addition to enzyme activity, as mRNA induction can sometimes be a more sensitive endpoint.
-
Robust Positive Control: Use a potent and well-characterized CYP3A4 inducer, such as rifampicin, to confirm the dynamic range of your assay system.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| CYP3A4 Metabolism | |||
| Fraction Metabolized by CYP3A4 | Very Low | Preclinical | [1] |
| CYP3A4 Induction | |||
| Maximum Fold Increase | 1.5x | Preclinical | [1] |
| Pharmacokinetics (Preclinical) | |||
| Oral Bioavailability (Rat) | 19% | Rat | [1] |
| Oral Bioavailability (Dog) | 88% | Dog | [1] |
| Oral Bioavailability (Monkey) | 17% | Monkey | [1] |
| Predicted Human Bioavailability | 59% | Human (Predicted) | [1] |
| Half-life (t½) (Rat) | 0.6 h | Rat | [1] |
| Half-life (t½) (Dog) | 4.5 h | Dog | [1] |
| Half-life (t½) (Monkey) | 1.2 h | Monkey | [1] |
| Predicted Human Half-life (t½) | 2.9 h | Human (Predicted) | [1] |
| In Vitro Potency | |||
| TYK2 Cell EC50 | 0.195 µM | In Vitro | [1] |
| Selectivity for JAK1, JAK2, JAK3 | >25 µM | In Vitro | [1] |
Experimental Protocols
In Vitro CYP3A4 Metabolism Assay
This protocol outlines a general method for determining the fraction of a compound metabolized by CYP3A4 using human liver microsomes (HLM).
-
Objective: To quantify the metabolism of this compound by CYP3A4.
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Potent, selective CYP3A4 inhibitor (e.g., Ketoconazole)
-
Control CYP3A4 substrate (e.g., Midazolam)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound at the desired concentration with HLM in phosphate buffer at 37°C.
-
To determine the contribution of CYP3A4, run a parallel incubation with the addition of a potent CYP3A4 inhibitor (e.g., 1 µM Ketoconazole).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.
-
The fraction metabolized by CYP3A4 is calculated by comparing the rate of depletion of this compound in the absence and presence of the CYP3A4 inhibitor.
-
CYP3A4 Induction Assay in Cultured Human Hepatocytes
This protocol provides a general workflow for assessing the potential of a compound to induce CYP3A4 expression and activity in primary human hepatocytes.
-
Objective: To determine if this compound induces CYP3A4 mRNA expression and enzymatic activity.
-
Materials:
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound
-
Positive control inducer (e.g., Rifampicin, 10 µM)
-
Vehicle control (e.g., 0.1% DMSO)
-
RNA isolation kit and qRT-PCR reagents
-
CYP3A4 probe substrate (e.g., Midazolam)
-
LC-MS/MS system
-
-
Methodology:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treat the hepatocytes with varying concentrations of this compound, a positive control (Rifampicin), and a vehicle control for 48-72 hours, with daily media changes.
-
mRNA Analysis:
-
After the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity Analysis:
-
Rinse the cells and incubate them with a probe substrate for CYP3A4 (e.g., Midazolam) for a specified time.
-
Collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
Calculate the fold induction of mRNA and enzyme activity relative to the vehicle control. A concurrent cytotoxicity assay should be performed to ensure that the observed effects are not due to cell death.
-
Visualizations
Caption: Workflow for determining the fraction of this compound metabolized by CYP3A4.
Caption: Experimental workflow for assessing CYP3A4 induction by this compound.
Caption: Logical relationship for assessing this compound's CYP3A4 DDI risk.
References
Technical Support Center: Minimizing ABBV-712-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ABBV-712 in in vitro experiments. The information is designed to help mitigate compound-induced cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with this compound. What are the initial troubleshooting steps?
A1: First, it's important to note that in vivo studies have suggested that the observed cardiac pathology in rats was not due to direct cytotoxicity on cardiomyocytes but rather off-target effects leading to hemodynamic changes.[1] However, in vitro cytotoxicity can still occur in other cell types. Initial troubleshooting steps include:
-
Confirm Optimal Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Verify the pH of your culture medium and the CO2 level in your incubator.[2]
-
Dose-Response and Time-Course Experiments: If you haven't already, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Also, consider running a time-course experiment to see if toxicity is dependent on the duration of exposure.
-
Solvent Control: Ensure that the concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Microscopic Examination: Regularly observe your cells under a microscope to identify any morphological changes indicative of stress or death.
Q2: How can I reduce the cytotoxic effects of this compound without compromising its inhibitory activity on TYK2?
A2: To minimize cytotoxicity while maintaining the desired biological effect, consider the following strategies:
-
Optimize Exposure Time: Reducing the incubation period with this compound may decrease toxicity.[2]
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with different serum concentrations in your culture medium.[2]
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to be related to oxidative stress, co-treatment with an antioxidant may be beneficial.[2]
Q3: Is this compound cytotoxic or cytostatic to my cells? How can I differentiate between these two effects?
A3: It is crucial to determine whether this compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic).
-
Cell Counting: A simple method is to count the cells at the beginning and end of the treatment. A decrease in cell number indicates cytotoxicity, while a stable number suggests a cytostatic effect.
-
Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis, providing more insight into the mode of cell death.[2]
Troubleshooting Guides
Guide 1: High Background in Cytotoxicity Assays (e.g., MTT, XTT)
| Issue | Potential Cause | Recommended Solution |
| High absorbance in "no cell" control wells | Contamination of culture medium with reducing agents (e.g., phenol red) or microbial contamination. | Use fresh, high-quality reagents and consider using a serum-free medium during the assay incubation. |
| Test compound interferes with the assay | The color of this compound or its interaction with the assay reagent may artificially inflate absorbance readings. | Run a control with the compound in cell-free medium to quantify its intrinsic absorbance and subtract this from the experimental values. |
| Incomplete solubilization of formazan crystals (MTT assay) | Insufficient solvent volume or inadequate mixing. | Ensure complete dissolution by using an appropriate solvent and thorough mixing. Visually confirm dissolution under a microscope before reading the plate. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Issue | Potential Cause | Recommended Solution |
| Variable cell numbers at the start of the experiment | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Perform a cell count to verify seeding density. |
| Edge effects in multi-well plates | Increased evaporation in the outer wells of the plate leads to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Fluctuation in incubation times | Inconsistent exposure to the compound. | Standardize all incubation times precisely across all experiments. |
Quantitative Data
Publicly available data on the direct cytotoxicity (IC50) of this compound across a wide range of cell lines is limited. The primary focus of published research has been on its potent and selective inhibition of TYK2.
| Parameter | Value | Assay Condition |
| TYK2 Inhibition (EC50) | 0.19 µM | Cellular Assay |
| JAK1, JAK2, JAK3 Inhibition (EC50) | > 25 µM | Cellular Assays |
Data sourced from BioWorld.[3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay incubation is recommended)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: Workflow for assessing in vitro cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
References
Interpreting ABBV-712 pharmacokinetic data variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-712. The information is designed to address potential issues and variability encountered during pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and orally active inhibitor of Tyrosine kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines involved in immune and inflammatory responses, such as IL-12 and IL-23.[2][3] By selectively targeting the pseudokinase domain of TYK2, this compound aims to offer a differentiated clinical profile compared to broader JAK inhibitors.[2][3]
Q2: What preclinical pharmacokinetic data is available for this compound?
A2: Preclinical pharmacokinetic studies for this compound have been conducted in several animal species. The key parameters are summarized in the table below. Notably, there are significant interspecies differences in parameters like oral bioavailability and half-life.[4]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound is observed between subjects in my preclinical study.
Possible Causes and Solutions:
Inter-individual differences in drug absorption, distribution, metabolism, and excretion are common sources of pharmacokinetic variability.[5][6] Consider the following factors:
-
Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes and transporters can lead to significant differences in drug clearance. While specific data for this compound is not available, it has a very low fraction metabolized by CYP3A4.[4]
-
Physiological Factors: Age, body size, and general health status of the animals can influence pharmacokinetic parameters.[7] Ensure that the study subjects are appropriately matched for these characteristics.
-
Experimental Procedures: Inconsistencies in dosing procedures, timing of blood draws, and sample handling can introduce variability. Review and standardize all experimental protocols.
-
Drug-Food Interactions: The presence of food in the gastrointestinal tract can affect the rate and extent of drug absorption.[8] Conduct studies under consistent fasting or fed conditions.
Issue: The observed oral bioavailability of this compound in my study is lower than expected based on published preclinical data.
Possible Causes and Solutions:
-
Formulation Issues: The solubility and dissolution rate of the drug formulation can significantly impact its absorption. This compound has a thermodynamic solubility of 708 µM in pH 7.4 buffer.[4] Ensure the formulation is optimized for the specific animal model.
-
Gastrointestinal Factors: The pH of the gastrointestinal tract, gastric emptying time, and intestinal motility can all influence drug absorption.[5][8]
-
First-Pass Metabolism: Although this compound shows a low fraction metabolized by CYP3A4, metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability.[4]
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Unbound Clearance (L/h/kg) | Half-life (t½) (h) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Rat | 1 mg/kg | i.v. / p.o. | 4.1 | 0.6 | 1.9 | 19 |
| Dog | - | - | 0.46 | 4.5 | - | 88 |
| Monkey | - | - | 2.3 | 1.2 | - | 17 |
Data sourced from BioWorld article on Abbvie's preclinical profile of this compound.[4]
Table 2: Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value |
| Half-life (t½) | 2.9 h |
| AUC | 6.8 µg·h/mL |
| Oral Bioavailability | 59% |
Data sourced from BioWorld article on Abbvie's preclinical profile of this compound.[4]
Experimental Protocols
Protocol: Pharmacokinetic Analysis in Rats
This is a general protocol based on standard practices and the available information for this compound.
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate strain), weighing 200-250g.
-
Acclimation: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water.
-
Dosing:
-
Intravenous (IV): Administer this compound at 1 mg/kg via the tail vein. The vehicle should be appropriate for solubilizing the compound (e.g., a solution with specific excipients).
-
Oral (PO): Administer this compound at a specified dose (e.g., 100 mg/kg for efficacy studies) by oral gavage.[1]
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) using non-compartmental analysis software.
Visualizations
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: Factors influencing pharmacokinetic variability.
Caption: A typical experimental workflow for pharmacokinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 5. Pharmacokinetic factors influencing variability in human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 8. Factors contributing to variability in drug pharmacokinetics. I. Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TYK2 Inhibitors: Profiling ABBV-712 Against a New Wave of Autoimmune Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a more targeted approach compared to broader Janus kinase (JAK) inhibitors, potentially leading to improved safety profiles. This guide provides a detailed comparison of AbbVie's investigational TYK2 inhibitor, ABBV-712, with other key players in this class, including the approved deucravacitinib and other clinical-stage molecules.
Mechanism of Action: A Tale of Two Domains
TYK2, a member of the JAK family, plays a crucial role in the signaling of key cytokines implicated in autoimmune diseases, such as IL-12, IL-23, and Type I interferons.[1][2] A key distinction among TYK2 inhibitors lies in their binding mechanism. Like the first-in-class approved TYK2 inhibitor, deucravacitinib, this compound is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[3][4] This contrasts with orthosteric inhibitors, such as brepocitinib and ropsacitinib, which compete with ATP at the highly conserved catalytic (JH1) domain.[1][5] Allosteric inhibition is believed to confer greater selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects.[6][7]
dot graph "TYK2_Inhibition_Mechanisms" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Allosteric" { label="Allosteric Inhibition (JH2 Domain)"; bgcolor="#F1F3F4"; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deucravacitinib" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Zasocitinib" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ESK-001" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Orthosteric" { label="Orthosteric Inhibition (JH1/Catalytic Domain)"; bgcolor="#F1F3F4"; "Ropsacitinib" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Brepocitinib" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GLPG3667" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"TYK2 Protein" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "JH2 Domain" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "JH1 Domain (ATP Binding Site)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"TYK2 Protein" -> "JH2 Domain" [label=" targets"]; "TYK2 Protein" -> "JH1 Domain (ATP Binding Site)" [label=" targets"];
"this compound" -> "JH2 Domain" [color="#4285F4"]; "Deucravacitinib" -> "JH2 Domain" [color="#4285F4"]; "Zasocitinib" -> "JH2 Domain" [color="#4285F4"]; "ESK-001" -> "JH2 Domain" [color="#4285F4"];
"Ropsacitinib" -> "JH1 Domain (ATP Binding Site)" [color="#EA4335"]; "Brepocitinib" -> "JH1 Domain (ATP Binding Site)" [color="#EA4335"]; "GLPG3667" -> "JH1 Domain (ATP Binding Site)" [color="#EA4335"];
"JH2 Domain" -> "Conformational Change" [label="induces", style=dashed]; "Conformational Change" -> "Inhibition of Signaling" [style=dashed]; "JH1 Domain (ATP Binding Site)" -> "Inhibition of Signaling" [label="blocks ATP binding leading to"]; } Caption: Mechanisms of TYK2 Inhibition.
Preclinical Profile: A Comparative Look at Potency and Selectivity
The preclinical data available for this compound demonstrates its potent and selective inhibition of TYK2. In various assays, this compound shows strong activity against TYK2 with minimal impact on other JAK family kinases. This high selectivity is a key feature of allosteric inhibitors. The following tables summarize the available preclinical data for this compound and a selection of other TYK2 inhibitors.
Table 1: In Vitro Potency of TYK2 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 (nM) |
| This compound | TYK2 JH2 | Biochemical | 10[3] |
| TYK2 | Cell-based | 190[3] | |
| TYK2 | Human Whole Blood | 170[3] | |
| Deucravacitinib | TYK2 | Cell-based | >100-fold selectivity over JAK1/3, >2000-fold over JAK2[7] |
| Ropsacitinib (PF-06826647) | TYK2 (JH1) | Biochemical | 17[3][8] |
| JAK1 | Biochemical | 383[3][8] | |
| JAK2 | Biochemical | 74[3][8] | |
| Brepocitinib (PF-06700841) | TYK2 | Biochemical | 23[5][9][10][11] |
| JAK1 | Biochemical | 17[5][9][10][11] | |
| JAK2 | Biochemical | 77[5][9][10][11] | |
| JAK3 | Biochemical | 6490[9][10] | |
| Zasocitinib (TAK-279) | TYK2 JH2 | Biochemical | 0.0087[12] |
| IL-23-pSTAT3 | Human Whole Blood | 48.2[12] | |
| Type I IFN-pSTAT3 | Human Whole Blood | 21.6[12] | |
| IL-12-pSTAT4 | Human Whole Blood | 57.0[12] | |
| GLPG3667 | TYK2 | Biochemical | Nanomolar potency, >3-fold selectivity over other JAKs[13] |
| IFNα and IL-23 pathways | Human PBMC | ~50[13] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Endpoint | Dosage | Result |
| IL-12/IL-18-induced IFN-γ mouse model | Serum IFN-γ levels | 30, 100, 300, 600 mg/kg | Dose-dependent reduction of 77%, 84%, 95%, and 99%, respectively[14] |
| Mouse model of ear dermatitis | Ear thickness | 100 mg/kg | 61% reduction at day 11[14] |
Clinical Development Landscape
While preclinical data for this compound is promising, it is currently in early clinical development, and as of late 2025, no public clinical trial data has been released.[14] In contrast, several other TYK2 inhibitors have advanced further in clinical trials, with deucravacitinib already approved for the treatment of psoriasis.
Table 3: Overview of Clinical Data for Select TYK2 Inhibitors
| Compound | Indication | Phase | Key Clinical Findings |
| This compound | Psoriasis | Phase 1[4] | No clinical data publicly available. |
| Deucravacitinib | Plaque Psoriasis | Approved | Superior to placebo and apremilast in achieving PASI 75 and sPGA 0/1 at week 16 in Phase 3 trials.[2] |
| Ropsacitinib (PF-06826647) | Plaque Psoriasis | Phase 2b | Significantly greater proportion of patients achieved PASI 90 with 200 mg and 400 mg doses versus placebo at week 16.[15] |
| Brepocitinib (PF-06700841) | Psoriatic Arthritis | Phase 2b | Dose-dependent increase in ACR20 response rate, with statistical significance at 30 mg and 60 mg doses versus placebo at week 16. |
| ESK-001 | Plaque Psoriasis | Phase 2 | Clear dose-dependent responses, with maximal efficacy at 40 mg twice daily. Generally well-tolerated.[16] |
| GLPG3667 | Psoriasis | Phase 1b | Demonstrated clinical effect within 4 weeks of treatment.[17][18] |
| Zasocitinib (TAK-279) | Psoriasis, Psoriatic Arthritis | Phase 2b | Showed efficacy in psoriasis and psoriatic arthritis with a consistent safety profile.[19][20] |
Experimental Methodologies
The characterization of TYK2 inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of TYK2 and other kinases. A common method is the radiometric filter binding assay , which quantifies the incorporation of radiolabeled phosphate from ATP onto a substrate peptide by the kinase.
dot digraph "Radiometric_Kinase_Assay" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"TYK2 Enzyme" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate Peptide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Radiolabeled ATP (γ-32P)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Test Inhibitor (e.g., this compound)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Filtration" [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Scintillation Counting" [shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124"]; "IC50 Determination" [shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
"TYK2 Enzyme" -> "Incubation"; "Substrate Peptide" -> "Incubation"; "Radiolabeled ATP (γ-32P)" -> "Incubation"; "Test Inhibitor (e.g., this compound)" -> "Incubation"; "Incubation" -> "Filtration" [label="Stop reaction"]; "Filtration" -> "Scintillation Counting" [label="Measure radioactivity"]; "Scintillation Counting" -> "IC50 Determination" [label="Calculate inhibition"]; } Caption: Radiometric Kinase Assay Workflow.
Cellular Assays
Phospho-STAT (pSTAT) Assays: These assays are crucial for determining a compound's activity in a cellular context. They measure the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream of TYK2. For example, IL-12 stimulation leads to STAT4 phosphorylation.
dot digraph "Phospho_STAT_Assay" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Immune Cells (e.g., PBMCs)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Test Inhibitor" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cytokine Stimulation (e.g., IL-12)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Lysis" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Detection of pSTAT (e.g., Flow Cytometry, ELISA)" [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "EC50 Determination" [shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
"Immune Cells (e.g., PBMCs)" -> "Test Inhibitor" [label="Pre-incubation"]; "Test Inhibitor" -> "Cytokine Stimulation (e.g., IL-12)"; "Cytokine Stimulation (e.g., IL-12)" -> "Cell Lysis"; "Cell Lysis" -> "Detection of pSTAT (e.g., Flow Cytometry, ELISA)"; "Detection of pSTAT (e.g., Flow Cytometry, ELISA)" -> "EC50 Determination"; } Caption: Phospho-STAT Cellular Assay Workflow.
Human Whole Blood Assays: These assays are more physiologically relevant as they are conducted in the complex environment of whole blood. They typically measure the inhibition of cytokine production (e.g., IFN-γ) or STAT phosphorylation in specific immune cell populations within the blood sample.
In Vivo Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of TYK2 inhibitors. A commonly used model for psoriasis is the imiquimod-induced skin inflammation model in mice, which recapitulates many of the histological and inflammatory features of the human disease. Another model involves the injection of IL-23 to induce an inflammatory response.
Conclusion
This compound emerges as a potent and highly selective allosteric TYK2 inhibitor with a promising preclinical profile. Its mechanism of action, targeting the JH2 domain, aligns it with the successful strategy of deucravacitinib and other next-generation allosteric inhibitors. The high selectivity for TYK2 over other JAKs suggests the potential for a favorable safety profile.
The key differentiator for this compound will be its clinical performance. As it progresses through clinical trials, data on its efficacy, safety, and tolerability in patient populations will be critical for establishing its position relative to the growing number of competitors in the TYK2 inhibitor space. Researchers and drug development professionals should closely monitor the release of Phase 1 and subsequent clinical trial data for this compound to fully assess its therapeutic potential.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of GLPG3667, a Selective TYK2 Inhibitor for Treatment of Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 14. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 15. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting - BioSpace [biospace.com]
- 17. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Zasocitinib: AI-Designed TYK2 Inhibitor Shows Promise in Psoriasis and Psoriatic Arthritis Treatment [trial.medpath.com]
- 20. zasocitinib (TAK-279) / Takeda, Schrodinger [delta.larvol.com]
Efficacy of Selective TYK2 Inhibition in Autoimmune Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of selective Tyrosine Kinase 2 (TYK2) inhibition against a standard oral therapy for moderate-to-severe plaque psoriasis. Due to the early stage of development for ABBV-712, a selective TYK2 inhibitor, publicly available clinical data directly comparing it to standard autoimmune therapies is limited. Therefore, this guide will utilize data from the approved selective TYK2 inhibitor, deucravacitinib, as a representative of this class of molecules to draw comparisons with a standard-of-care oral agent, apremilast.
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] By targeting the regulatory pseudokinase (JH2) domain of TYK2, this compound offers a differentiated mechanism from broader JAK inhibitors.[2][3] This selective inhibition modulates signaling of key cytokines implicated in autoimmune diseases, such as Interleukin-23 (IL-23) and IL-12, making it a promising therapeutic target.[2][3] Preclinical studies have demonstrated the anti-inflammatory activity of this compound in models of ear dermatitis and IL-12/IL-18-induced interferon-gamma (IFN-γ) production.[4] The primary indication for which this compound has been investigated in a Phase 1 clinical trial is psoriasis.[2]
Comparative Efficacy in Plaque Psoriasis
To illustrate the potential efficacy of selective TYK2 inhibition, this guide presents data from the pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared the selective TYK2 inhibitor deucravacitinib to the phosphodiesterase-4 (PDE4) inhibitor apremilast, a standard oral treatment for moderate-to-severe plaque psoriasis.[5]
| Efficacy Endpoint (Week 16) | Deucravacitinib | Apremilast | Placebo |
| PASI 75 | ~58.4% | ~35.1% | ~12.7% |
| sPGA 0/1 (clear/almost clear) | Significantly higher than placebo and apremilast | - | - |
| Data from the POETYK PSO-1 trial for moderate-to-severe plaque psoriasis.[5] |
These results demonstrate the superior efficacy of a selective TYK2 inhibitor over a standard oral therapy in achieving significant skin clearance in patients with moderate-to-severe plaque psoriasis.[5] Long-term extension studies have shown that the clinical response to deucravacitinib is maintained for up to three years with no new safety signals identified.[5]
Standard Therapies for Psoriasis
The treatment landscape for psoriasis is broad and depends on disease severity. For mild to moderate disease, topical therapies are the standard of care, including corticosteroids and vitamin D3 analogues.[4] Phototherapy, such as narrowband UVB, is a mainstay for moderate-to-severe psoriasis that is unresponsive to topical agents.[4] For more severe cases, systemic therapies are employed, which include conventional oral agents like methotrexate and apremilast, as well as biologic therapies that target specific components of the immune system, such as TNF-α, IL-17, and IL-23 inhibitors.[6][7]
Experimental Protocols
The following provides a generalized methodology for a Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled trial for a novel oral therapy in moderate-to-severe plaque psoriasis, based on the design of the POETYK PSO trials.[8]
Objective: To assess the efficacy and safety of the investigational drug compared to placebo and an active comparator in adults with moderate-to-severe plaque psoriasis.
Study Design:
-
Participants: Adults (18 years or older) with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score of ≥3 (moderate or severe), and body surface area (BSA) involvement of ≥10%.
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive the investigational drug, placebo, or the active comparator (e.g., apremilast 30 mg twice daily).
-
Treatment Period: A 16-week placebo-controlled period, followed by a longer-term active treatment period (e.g., up to 52 weeks or longer in an extension study).
-
Primary Endpoints:
-
The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) at Week 16.
-
The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16.
-
-
Secondary Endpoints:
-
Proportion of patients achieving PASI 90 and PASI 100.
-
Changes in health-related quality of life measures.
-
Safety and tolerability assessments, including monitoring of adverse events and laboratory parameters.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the TYK2 signaling pathway and a typical clinical trial workflow.
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. Diagnosis and management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Psoriasis clinical guideline [aad.org]
- 8. BMS’ deucravacitinib shows superiority in second psoriasis study [clinicaltrialsarena.com]
A Head-to-Head Preclinical Comparison of TYK2 Kinase Inhibitors: ABBV-712 and Deucravacitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two selective Tyrosine Kinase 2 (TYK2) inhibitors: ABBV-712 and deucravacitinib. This analysis is based on publicly available experimental data to inform research and development decisions.
Both this compound and deucravacitinib are at the forefront of a new class of oral therapies for autoimmune and inflammatory diseases. They achieve their selectivity by targeting the pseudokinase (JH2) domain of TYK2, an approach that distinguishes them from broader Janus kinase (JAK) inhibitors.[1] This guide synthesizes the key preclinical findings for these two compounds, offering a comparative look at their potency, selectivity, pharmacokinetic profiles, and in vivo efficacy.
Mechanism of Action: Targeting the TYK2 Pseudokinase Domain
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family that plays a crucial role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons.[1] These cytokines are implicated in the pathogenesis of numerous autoimmune diseases. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytically active kinase domain, both this compound and deucravacitinib are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.[1] This unique mechanism of action is the basis for their enhanced selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and deucravacitinib based on available literature. It is important to note that these data are from different studies and direct, head-to-head comparisons in the same experimental settings are not publicly available.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Deucravacitinib |
| TYK2 Inhibition (EC50/IC50) | 0.195 µM (in vitro) | ~1 nM (JH2 binding IC50) |
| Selectivity vs. JAK1 | >25 µM (EC50 in cells) | >100-fold |
| Selectivity vs. JAK2 | >25 µM (EC50 in cells) | >2000-fold |
| Selectivity vs. JAK3 | >25 µM (EC50 in cells) | >100-fold |
Data for this compound from BioWorld summary of Breinlinger, E. et al. J Med Chem 2023.[2] Data for deucravacitinib from various preclinical studies.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Deucravacitinib |
| Species | Rat | Mouse, Dog, Monkey |
| Oral Bioavailability | 19% | Species-dependent |
| Half-life (t½) | 0.6 h | Species-dependent |
| Species | Dog | |
| Oral Bioavailability | 88% | |
| Half-life (t½) | 4.5 h | |
| Species | Monkey | |
| Oral Bioavailability | 17% | |
| Half-life (t½) | 1.2 h |
Data for this compound from BioWorld summary of Breinlinger, E. et al. J Med Chem 2023.[2] Detailed species-specific PK data for deucravacitinib is extensive and can be found in its primary pharmacology publications.
Table 3: In Vivo Efficacy in Mouse Models
| Model | This compound | Deucravacitinib |
| IL-12/IL-18 Induced IFN-γ | Dose-dependent reduction of serum IFN-γ (77-99% at 30-600 mg/kg) | Efficacious in murine models of autoimmune disease |
| Ear Dermatitis Model | 61% reduction in ear thickness at 100 mg/kg on day 11 | Efficacious in murine models of autoimmune disease |
Data for this compound from BioWorld summary of Breinlinger, E. et al. J Med Chem 2023.[2] Deucravacitinib has demonstrated efficacy in various murine models of autoimmune diseases.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of preclinical data. Below are generalized protocols for key experiments based on typical procedures described in medicinal chemistry and pharmacology literature for kinase inhibitors. For specific parameters, refer to the primary publications.
In Vitro Kinase Assays
-
Objective: To determine the potency and selectivity of the inhibitor against the target kinase (TYK2) and other related kinases (JAK1, JAK2, JAK3).
-
Methodology:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes are used.
-
The assay is typically performed in a microplate format.
-
The inhibitor is serially diluted and incubated with the kinase and a suitable substrate (e.g., a peptide) in the presence of ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or AlphaLISA®.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays
-
Objective: To assess the functional activity of the inhibitor in a cellular context, measuring the inhibition of cytokine-induced signaling.
-
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells or a specific immune cell line) is used.
-
Cells are pre-incubated with varying concentrations of the inhibitor.
-
The cells are then stimulated with a specific cytokine that signals through TYK2 (e.g., IL-12, IL-23, or IFN-α).
-
The downstream signaling event, typically the phosphorylation of a STAT protein (e.g., pSTAT4 for IL-12), is measured using techniques like flow cytometry, Western blotting, or ELISA.
-
The EC50 values are determined from the dose-response curves.
-
In Vivo Efficacy Models
-
Objective: To evaluate the therapeutic potential of the inhibitor in animal models of inflammation or autoimmune disease.
-
IL-12/IL-18-Induced IFN-γ Production in Mice:
-
Mice are administered the test compound (e.g., orally).
-
After a specified time, the mice are challenged with recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.
-
Blood samples are collected at a peak response time, and serum levels of IFN-γ are quantified by ELISA.
-
The percentage of inhibition is calculated relative to a vehicle-treated control group.
-
-
Mouse Model of Ear Dermatitis:
-
A delayed-type hypersensitivity reaction is induced in the ears of mice, for example, by topical application of an irritant like oxazolone.
-
The test compound is administered daily (e.g., orally).
-
The ear thickness is measured daily using a caliper.
-
The reduction in ear swelling is used as a measure of the anti-inflammatory effect of the compound.
-
Conclusion
Both this compound and deucravacitinib demonstrate promising preclinical profiles as selective TYK2 inhibitors. They exhibit potent inhibition of TYK2 and high selectivity against other JAK family members, which is a key design feature of this class of compounds. The available in vivo data for both molecules suggest they are effective in animal models of inflammation.
While the provided data allows for a preliminary, indirect comparison, it is crucial for researchers to consult the primary publications for a detailed understanding of the experimental conditions. Ultimately, definitive head-to-head clinical trials will be necessary to fully elucidate the comparative efficacy and safety of these two promising therapeutic candidates.
References
ABBV-712: A Comparative Efficacy Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor, with alternative therapies in relevant disease models. The data presented is intended to offer an objective overview to inform research and development decisions in the field of autoimmune and inflammatory diseases.
Mechanism of Action: Selective TYK2 Inhibition
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This selective action is crucial as TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). By blocking these pathways, this compound aims to modulate the downstream inflammatory cascade implicated in various autoimmune diseases.
A key comparator in this guide is Deucravacitinib (BMS-986165), another selective TYK2 inhibitor that also targets the pseudokinase domain and has been approved for the treatment of psoriasis. Additionally, SAR-20347, a dual inhibitor of TYK2 and JAK1, is included to provide a broader context of kinase inhibition in similar disease models.
Efficacy in a Mouse Model of Dermatitis
The imiquimod-induced dermatitis model in mice is a well-established preclinical model that recapitulates many features of human psoriasis, including skin inflammation and epidermal thickening. The efficacy of this compound and comparator compounds in this model is summarized below.
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| This compound | 100 mg/kg | Oral | Reduction in ear thickness | 61% reduction at day 11 |
| Deucravacitinib (BMS-986165) | 30 mg/kg | Oral | Reduction in PASI score | Significant improvement in psoriasis symptoms |
| SAR-20347 | Not specified | Not specified | Reduction in disease pathology | Striking decrease in keratinocyte activation and pro-inflammatory cytokine levels |
Efficacy in the IL-12/IL-18-Induced IFN-γ Model
This in vivo model assesses the ability of a compound to inhibit the production of Interferon-gamma (IFN-γ), a key cytokine in Th1-mediated inflammatory responses, following stimulation with IL-12 and IL-18.
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result |
| This compound | 30 mg/kg | Oral | Reduction in serum IFN-γ | 77% reduction |
| 100 mg/kg | Oral | 84% reduction | ||
| 300 mg/kg | Oral | 95% reduction | ||
| 600 mg/kg | Oral | 99% reduction | ||
| Deucravacitinib (BMS-986165) | Not specified | Not specified | Inhibition of IL-12/IL-18-induced IFN-γ production (ex vivo, human whole blood) | Dose- and concentration-dependent inhibition |
| SAR-20347 | Not specified | Not specified | Reduction in IL-12 induced IFN-γ production | Significant reduction |
Experimental Protocols
Imiquimod-Induced Dermatitis Mouse Model
This protocol is a generalized representation based on common practices and may not reflect the exact methodology used for each compound.
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction of Dermatitis: A daily topical dose of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and/or ear of the mice for a period of 5 to 7 consecutive days.
-
Treatment: Test compounds (e.g., this compound, Deucravacitinib) or vehicle are administered orally or topically at specified dosages and schedules.
-
Efficacy Assessment:
-
Ear Thickness: Measured daily using a digital caliper. The percentage reduction in ear thickness in treated versus vehicle groups is a primary endpoint.
-
Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema (redness), scaling, and induration (thickness).
-
Histology: At the end of the study, skin samples are collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
IL-12/IL-18-Induced IFN-γ Production in Mice
This protocol is a generalized representation and may vary between studies.
-
Animals: C57BL/6 mice are commonly used.
-
Treatment: Mice are pre-treated with the test compound (e.g., this compound) or vehicle via the intended route of administration (e.g., oral gavage).
-
Induction of IFN-γ: Recombinant murine IL-12 and IL-18 are administered intraperitoneally or intravenously.
-
Sample Collection: Blood samples are collected at specified time points after cytokine administration.
-
Efficacy Assessment: Serum is isolated from the blood samples, and IFN-γ levels are quantified using an enzyme-linked immunosorbent assay (ELISA). The percentage inhibition of IFN-γ production in the treated groups is calculated relative to the vehicle-treated control group.
Visualizing the TYK2 Signaling Pathway and Experimental Workflow
To further illustrate the mechanism of action and the experimental designs, the following diagrams are provided.
Caption: TYK2 Signaling Pathway Inhibition by this compound.
Caption: Preclinical Efficacy Evaluation Workflow for this compound.
ABBV-712: A Deep Dive into Kinase Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive analysis of the kinase cross-reactivity profile of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a novel approach to modulating the JAK-STAT signaling pathway, offering potential therapeutic benefits for a range of autoimmune and inflammatory disorders.
This compound has been identified as a selective, orally active inhibitor of TYK2.[1] Its mechanism of action, which involves binding to the regulatory pseudokinase domain, is designed to achieve greater selectivity over other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3.[2][3] This targeted approach aims to minimize off-target effects that can be associated with less selective kinase inhibitors.
Comparative Analysis of Kinase Inhibition
To quantify the selectivity of this compound, comprehensive kinase profiling studies have been conducted. The data presented below summarizes the inhibitory activity of this compound against its primary target, TYK2, and other closely related kinases.
| Kinase Target | Assay Type | This compound EC50 (µM) | Reference Compound(s) |
| TYK2 | Cellular Assay | 0.195 | N/A |
| JAK1 | Cellular Assay | > 25 | N/A |
| JAK2 | Cellular Assay | > 25 | N/A |
| JAK3 | Cellular Assay | > 25 | N/A |
The data clearly demonstrates the high selectivity of this compound for TYK2. In cellular assays, the half-maximal effective concentration (EC50) for TYK2 inhibition was 0.195 µM. In stark contrast, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, indicating significantly lower potency against these off-target kinases. This remarkable selectivity is a key feature of this compound, distinguishing it from other pan-JAK or less selective JAK inhibitors.
Experimental Protocols
The following section details the methodologies used to determine the kinase inhibition profile of this compound.
Cellular Kinase Inhibition Assay
The potency of this compound against TYK2 and its selectivity against other JAK family members were determined using cellular assays. The specific protocols are outlined below:
Objective: To measure the half-maximal effective concentration (EC50) of this compound against TYK2, JAK1, JAK2, and JAK3 in a cellular context.
General Cell Culture:
-
Cells lines expressing the target kinases were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C and 5% CO2.
Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a downstream substrate of the target kinase in response to a specific stimulus.
Generalized Protocol:
-
Cell Plating: Cells were seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound was prepared and added to the cells. The final concentrations typically ranged over several orders of magnitude to generate a complete dose-response curve. A vehicle control (e.g., DMSO) was also included.
-
Stimulation: After a pre-incubation period with the compound, cells were stimulated with a specific cytokine or growth factor to activate the target kinase pathway (e.g., interferon-alpha for TYK2).
-
Lysis: Following stimulation, the cells were lysed to release intracellular proteins.
-
Detection: The level of phosphorylation of a specific downstream substrate (e.g., STAT proteins) was quantified using a suitable detection method, such as ELISA or a homogeneous proximity-based assay (e.g., AlphaScreen or HTRF).
-
Data Analysis: The raw data was normalized to the vehicle control and a positive control (maximal inhibition). The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's activity, the following diagrams illustrate the TYK2/JAK-STAT signaling pathway and the general workflow for assessing kinase cross-reactivity.
Caption: TYK2/JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro kinase cross-reactivity profiling.
References
A Comparative Analysis of TYK2 Inhibitors: ABBV-712 and BMS-986165 (Deucravacitinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective Tyrosine Kinase 2 (TYK2) inhibitors, AbbVie's ABBV-712 and Bristol Myers Squibb's BMS-986165 (Deucravacitinib). Both compounds represent a novel class of oral therapies for autoimmune and inflammatory diseases, distinguished by their allosteric inhibition of the TYK2 pseudokinase (JH2) domain. This targeted mechanism aims to offer a more selective immunomodulatory effect compared to pan-JAK inhibitors.[1][2] This report synthesizes available preclinical and clinical data to facilitate an objective comparison of their performance.
Mechanism of Action: Targeting the TYK2 Pseudokinase Domain
Both this compound and BMS-986165 are selective, orally active inhibitors of TYK2, a member of the Janus kinase (JAK) family.[3][4] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytically active (JH1) domain, these molecules bind to the regulatory pseudokinase (JH2) domain.[2][5] This allosteric inhibition locks the kinase in an inactive conformation, preventing receptor-mediated activation and downstream signaling.[2][5] This novel mechanism of action is the basis for their high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][5] By selectively inhibiting TYK2, these compounds block the signaling of key cytokines implicated in various autoimmune diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[6][7][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and BMS-986165, providing a side-by-side comparison of their in vitro activity, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | BMS-986165 (Deucravacitinib) | Reference(s) |
| Target | TYK2 Pseudokinase (JH2) Domain | TYK2 Pseudokinase (JH2) Domain | [3][5] |
| TYK2 JH2 Binding Affinity (IC50/Ki) | EC50: 0.01 µM (JH2) | Ki: 0.02 nM; IC50: 1.0 nM (JH2) | [3][9] |
| Cellular TYK2 Inhibition (EC50/IC50) | EC50: 0.19 µM (TYK2 cells); 0.17 µM (human whole blood) | IC50: 2-19 nM (in cellular signaling assays) | [3] |
| Selectivity over JAK1 (Cellular) | >131-fold (EC50 >25 µM) | >100-fold | [1] |
| Selectivity over JAK2 (Cellular) | >131-fold (EC50 >25 µM) | >2000-fold | [1] |
| Selectivity over JAK3 (Cellular) | >131-fold (EC50 >25 µM) | >100-fold | [1] |
Table 2: Preclinical Pharmacokinetics
| Species | Parameter | This compound | BMS-986165 (Deucravacitinib) | Reference(s) |
| Rat | Oral Bioavailability (%) | 19 | - | [1] |
| Half-life (t1/2, h) | 0.6 | - | [1] | |
| Dog | Oral Bioavailability (%) | 88 | - | [1] |
| Half-life (t1/2, h) | 4.5 | - | [1] | |
| Monkey | Oral Bioavailability (%) | 17 | - | [1] |
| Half-life (t1/2, h) | 1.2 | - | [1] | |
| Human (Predicted/Clinical) | Half-life (t1/2, h) | Predicted: 2.9 | 8-15 | [1][6] |
| Oral Bioavailability (%) | Predicted: 59 | - | [1] |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | Species | Compound | Dosing | Key Finding | Reference(s) |
| IL-12/IL-18-Induced IFN-γ | Mouse | This compound | 30-600 mg/kg, p.o. | Dose-dependent reduction in serum IFN-γ (77-99%) | [1] |
| Mouse Ear Dermatitis | Mouse | This compound | 100 mg/kg, p.o. | 61% reduction in ear thickness at day 11 | [1] |
| Anti-CD40-Induced Colitis | Mouse | BMS-986165 | - | Protection against weight loss and colitis | [7] |
| Lupus Model (NZB/W F1) | Mouse | BMS-986165 | 10 mg/kg | Protection from nephritis | [7] |
| IL-23-Induced Psoriasis Model | Mouse | BMS-986165 | 15-30 mg/kg, p.o. BID | Dose-dependent reduction in acanthosis | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Kinase and Cellular Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay:
-
Objective: To determine the binding affinity of the inhibitor to the TYK2 JH2 domain.
-
Principle: This assay measures the displacement of a fluorescently labeled probe from the kinase domain by the test compound. The HTRF signal is inversely proportional to the binding affinity of the inhibitor.
-
General Protocol:
-
Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe.
-
Serial dilutions of the test compound (this compound or BMS-986165) are added.
-
After incubation, HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and a streptavidin-XL665 conjugate) are added.
-
The plate is read on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence intensities is calculated, and IC50 values are determined by non-linear regression analysis.
-
2. STAT Phosphorylation Assay (Flow Cytometry):
-
Objective: To measure the functional inhibition of TYK2-mediated signaling in cells.
-
Principle: This assay quantifies the phosphorylation of STAT proteins downstream of cytokine receptor activation. Inhibition of TYK2 will reduce the level of phosphorylated STATs.
-
General Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-incubated with serial dilutions of the test compound.
-
Cells are stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α).
-
The reaction is stopped, and cells are fixed and permeabilized.
-
Cells are stained with fluorescently labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
The percentage of inhibition of STAT phosphorylation is calculated, and EC50 values are determined.
-
In Vivo Animal Models
1. IL-12/IL-18-Induced IFN-γ Production in Mice:
-
Objective: To assess the in vivo pharmacodynamic effect of TYK2 inhibitors on a key inflammatory cytokine.
-
Principle: Co-administration of IL-12 and IL-18 synergistically induces a robust production of IFN-γ in mice, which is a TYK2-dependent process.
-
General Protocol:
-
Mice (e.g., C57BL/6) are orally dosed with the test compound or vehicle.
-
After a specified pre-treatment time, mice are challenged with recombinant murine IL-12 and IL-18 via intraperitoneal or intravenous injection.
-
At a predetermined time point post-challenge (e.g., 4-6 hours), blood is collected.
-
Serum is isolated, and IFN-γ levels are quantified by ELISA.
-
The percentage of inhibition of IFN-γ production is calculated relative to the vehicle-treated group.
-
2. IL-23-Induced Ear Dermatitis in Mice:
-
Objective: To evaluate the efficacy of TYK2 inhibitors in a psoriasis-like skin inflammation model.[4]
-
Principle: Intradermal injection of IL-23 in the mouse ear induces inflammation, epidermal thickening (acanthosis), and immune cell infiltration, mimicking key features of psoriasis.[4][5]
-
General Protocol:
-
Mice receive daily intradermal injections of recombinant murine IL-23 into the pinna of the ear for a set duration (e.g., 4-11 days).[5]
-
The test compound is administered orally, typically starting on the first day of IL-23 injections and continuing daily.
-
Ear thickness is measured daily using a caliper.
-
At the end of the study, ears are collected for histological analysis (H&E staining) to assess epidermal thickness and cellular infiltration, and for qPCR analysis of inflammatory gene expression.[4][5]
-
3. Anti-CD40-Induced Colitis in Mice:
-
Objective: To assess the efficacy of TYK2 inhibitors in a model of inflammatory bowel disease.
-
Principle: Administration of an agonistic anti-CD40 antibody to immunodeficient mice (e.g., Rag2-/-) triggers an innate immune response in the gut, leading to colitis driven by IL-23 and IL-12.[9]
-
General Protocol:
-
Rag2-/- mice are injected intraperitoneally with an anti-CD40 antibody to induce colitis.[9]
-
The test compound is administered orally, either prophylactically or therapeutically.
-
Mice are monitored daily for body weight loss and clinical signs of colitis.
-
At the end of the study (e.g., day 5-7), colons are collected to measure weight and length, and for histological analysis to score inflammation.[6]
-
Comparative Summary and Outlook
Both this compound and BMS-986165 demonstrate a highly selective, allosteric mechanism of TYK2 inhibition. BMS-986165, now approved as Deucravacitinib for psoriasis, has a more extensive publicly available dataset, including robust Phase 2 and 3 clinical trial results. Preclinical data for this compound also show promise, with potent in vitro activity and efficacy in animal models of inflammation.[1] The key differentiator between these two compounds will likely emerge from their long-term safety and efficacy profiles in various autoimmune indications, as well as potential differences in their pharmacokinetic and pharmacodynamic properties in humans.
The development of selective TYK2 inhibitors represents a significant advancement in the targeted oral treatment of autoimmune diseases. Further head-to-head studies and long-term clinical data will be crucial in fully elucidating the comparative therapeutic profiles of this compound and BMS-986165.
References
- 1. Murine Macrophages Secrete Interferon γ upon Combined Stimulation with Interleukin (IL)-12 and IL-18: A Novel Pathway of Autocrine Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic sterile induced-co-expression of IL-12 and IL-18 drive IFN-γ-dependent activation of microglia and recruitment of MHC-II-expressing inflammatory monocytes into the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - IL-12–induced IFN-γ is dependent on caspase-1 processing of the IL-18 precursor [jci.org]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of IFN-gamma-producing cells in IL-12/IL-18-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of interferon-gamma production by IL-12 and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.umich.edu [pharmacy.umich.edu]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ABBV-712: A Comparative Analysis Against Next-Generation TYK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a more targeted approach compared to broader Janus Kinase (JAK) inhibitors, potentially leading to improved safety profiles.[1][2] AbbVie's ABBV-712 has emerged as a clinical candidate, demonstrating selective inhibition of TYK2.[2][3][4] This guide provides a comparative overview of this compound's preclinical performance against publicly available data for other next-generation TYK2 inhibitors, including the first-in-class approved drug, deucravacitinib, and other promising clinical-stage molecules.
Mechanism of Action: A Shared Strategy of Selectivity
This compound, like deucravacitinib and several other next-generation inhibitors, achieves its selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2.[2][5][6] This allosteric inhibition locks the kinase in an inactive conformation, a distinct mechanism from traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain.[6][7] This approach is designed to minimize off-target effects on other JAK family members (JAK1, JAK2, JAK3), which are associated with a range of side effects.[1][8] TYK2 is a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, all of which are central to the pathophysiology of various autoimmune diseases.[2][7][8]
Performance Data Summary
The following tables summarize the available quantitative data for this compound and notable next-generation TYK2 inhibitors. It is important to note that this data is not from head-to-head studies and has been compiled from various independent preclinical and clinical investigations.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Selectivity vs. JAK1, JAK2, JAK3 | Reference |
| This compound | TYK2 | In vitro | 0.195 | >25 µM (EC50) | [3] |
| TYK2 JH2 | Cellular | 0.01 | - | [9] | |
| TYK2 cells | Cellular | 0.19 | - | [9] | |
| Human Whole Blood | Cellular | 0.17 | - | [9] | |
| Deucravacitinib | TYK2 | - | Highly Selective | Minimal activity against JAK1/2/3 | [6] |
| Zasocitinib | TYK2 | - | Highly Selective | Exclusively targets TYK2 over JAK1/2/3 | [10] |
| TAK-279 | TYK2 | - | Data not publicly available | Selective TYK2 inhibition | [11] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Administration | Bioavailability | Half-life (t½) | Key Findings | Reference |
| Rat | IV/PO (1 mg/kg) | 19% | 0.6 h | Low in vivo unbound clearance | [3] |
| Dog | - | 88% | 4.5 h | High exposure | [3] |
| Monkey | IV/PO | 17% | 1.2 h | Modest exposure | [3] |
| Human (predicted) | - | 59% | 2.9 h | Predicted initial dose of 350 mg | [3] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Efficacy Endpoint | Result | Reference |
| This compound | IL-12/IL-18 induced IFN-γ (mouse) | 30-600 mg/kg | Reduction in serum IFN-γ | 77-99% dose-dependent reduction | [3] |
| Ear dermatitis (mouse) | 100 mg/kg | Reduction in ear thickness | 61% reduction at day 11 | [3][9] |
Table 4: Clinical Efficacy in Psoriasis (Phase 2/3 Data)
| Compound | Trial Phase | Key Efficacy Endpoint (vs. Placebo) | Result | Reference |
| Deucravacitinib | Phase 3 | PASI 75 at week 16 | 53-58% | [8] |
| sPGA 0/1 at week 16 | 55% | [8] | ||
| TAK-279 | Phase 2b | PASI 75 | ~68% (15mg dose) | [11] |
| ESK-001 (Envudeucitinib) | Phase 2 | sPGA 0/1 at week 12 | 59% (40mg BID) | [12] |
| PASI 90 at week 12 | 39% (40mg BID) | [12] | ||
| Brepocitinib (TYK2/JAK1) | Phase 3 (Dermatomyositis) | Total Improvement Score (TIS) | Statistically significant improvement | [13] |
Experimental Protocols
Detailed experimental protocols for proprietary compounds like this compound are not fully public. However, the following represents a generalized methodology for key experiments typically used to characterize TYK2 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of TYK2 and other JAK kinases.
-
Materials: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase enzymes; ATP; substrate peptide (e.g., a generic tyrosine-containing peptide); test compound (e.g., this compound); assay buffer; detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a luminescence-based detection system.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Phospho-STAT Assay
-
Objective: To measure the functional inhibition of a cytokine-induced signaling pathway in a cellular context.
-
Materials: A human cell line expressing the relevant cytokine receptors and TYK2 (e.g., peripheral blood mononuclear cells - PBMCs); cytokine (e.g., IL-23 or IFN-α); test compound; cell culture medium; fixation and permeabilization buffers; fluorescently labeled anti-phospho-STAT antibody; flow cytometer.
-
Procedure:
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the cytokine to induce STAT phosphorylation.
-
After a short incubation period (e.g., 15-30 minutes), fix the cells to stop the signaling cascade.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the cytokine-stimulated control.
-
Determine the EC50 value by plotting the dose-response curve.
-
Visualizations
Caption: TYK2 signaling pathway and point of inhibition.
Caption: General workflow for TYK2 inhibitor development.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 4. This compound - Page 1 | BioWorld [bioworld.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 12. ⚡Next-Generation TYK2 for Psoriasis [newsletter.the4mm.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ABBV-712
For laboratory professionals engaged in research and development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of ABBV-712, a selective Tyrosine kinase 2 (TYK2) inhibitor. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
The primary guideline for the disposal of this compound is to treat it as regulated chemical waste. All disposal actions must be in strict accordance with local, state, and federal regulations.[1]
Pre-Disposal and Spill Management
Before beginning the disposal process, ensure that appropriate personal protective equipment (PPE) is in use. In the event of a spill, the following containment and cleanup measures should be taken:
-
Containment: Prevent any further leakage or spillage. It is crucial to keep the product away from drains and water courses.[1]
-
Cleanup: For liquid solutions of this compound, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated by scrubbing with alcohol.[1]
All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste according to the procedures outlined below.[1]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated absorbents, and disposable PPE, into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Labeling:
-
The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
The final disposal of the container and its contents must be conducted through an approved and licensed waste disposal facility.[1]
-
Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste. Never dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Research: Comprehensive Handling and Safety Protocols for ABBV-712
For Immediate Use by Drug Development Professionals, Scientists, and Researchers
This document provides essential safety, handling, and disposal protocols for the selective Tyrosine Kinase 2 (TYK2) inhibitor, ABBV-712. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, thereby fostering a secure research environment and promoting reliable experimental outcomes.
Personal Protective Equipment (PPE) and Handling
When handling this compound, adherence to strict safety protocols is paramount to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.
| Area of Protection | Required PPE | Specifications and Purpose |
| Respiratory | Chemical Fume Hood | Use only in a well-ventilated area with an appropriate exhaust ventilation system to avoid inhalation of dust or aerosols. |
| Hand | Nitrile or Neoprene Gloves | To prevent skin contact. Contaminated gloves should be removed and disposed of properly. |
| Eye | Safety Goggles or Face Shield | To protect against splashes or dust particles. Personal eyeglasses are not sufficient. |
| Body | Laboratory Coat | To protect clothing and skin from accidental contact. |
General Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands and any exposed skin thoroughly after handling.
Spillage and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the compound and decontaminate the area.
Spill Containment:
-
Evacuate non-essential personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above.
-
For powdered spills, gently cover with an absorbent material to avoid raising dust.
-
For solutions, absorb with an inert, non-combustible material such as diatomite or universal binders.
Decontamination and Disposal:
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials, including absorbent material and cleaning supplies, into a sealed, labeled container.
-
Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or water courses.
Quantitative Data Summary
The following table provides a summary of the reported efficacy and selectivity of this compound.
| Parameter | Value | Assay/System |
| IC50 | 0.195 µM | TYK2 in vitro |
| EC50 | 0.01 µM | TYK2 JH2 |
| EC50 | 0.19 µM | TYK2 cells |
| EC50 | 0.17 µM | Human whole blood |
TYK2 Signaling Pathway
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), an intracellular enzyme crucial for the signaling of several cytokines involved in immune and inflammatory responses, including interleukins (IL-12, IL-23) and Type I interferons (IFN).[2][3][4][5] Upon cytokine binding to their receptors, TYK2 and other Janus kinase (JAK) family members are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell differentiation. By inhibiting TYK2, this compound blocks this signaling cascade.
Caption: The TYK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: IL-12/IL-18-Induced IFN-γ Mouse Model
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of Interferon-gamma (IFN-γ) production.
Methodology:
-
Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage). Dosing will depend on the specific experimental design.
-
Cytokine Challenge: After a predetermined time following compound administration, inject the mice intraperitoneally with a combination of recombinant murine IL-12 (e.g., 20 ng/g) and IL-18 (e.g., 200 ng/g) to induce IFN-γ production.
-
Sample Collection: At a specified time point after the cytokine challenge (e.g., 6 hours), collect blood samples from the mice.
-
Analysis: Prepare serum from the blood samples and measure the concentration of IFN-γ using a commercially available ELISA kit.
-
Data Interpretation: Compare the serum IFN-γ levels between the this compound-treated groups and the vehicle control group to determine the extent of inhibition.
Caption: Workflow for the IL-12/IL-18-induced IFN-γ mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI - IL-12–induced IFN-γ is dependent on caspase-1 processing of the IL-18 precursor [jci.org]
- 5. Murine Macrophages Secrete Interferon γ upon Combined Stimulation with Interleukin (IL)-12 and IL-18: A Novel Pathway of Autocrine Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
